ABT-737
Description
Genesis and Evolution of ABT-737 as a Preclinical Apoptosis Modulator
The development of this compound originated from the scientific pursuit to therapeutically target the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis, or programmed cell death. wikipedia.orgdrugbank.com In many forms of cancer, anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, enabling cancer cells to evade their natural death cycle and promoting tumor survival and resistance to treatment. cancer.govyoutube.com Recognizing this, researchers in the 1990s began to explore strategies to inhibit these survival proteins. wikipedia.org
This compound was one of the first potent, small-molecule inhibitors of this protein family, developed by Abbott Laboratories (now AbbVie). wikipedia.org Its discovery was a landmark achievement in structure-based drug design. nih.gov Scientists utilized high-field solution nuclear magnetic resonance (NMR) to screen chemical fragments and understand how the Bcl-2 homology 3 (BH3) domains of pro-apoptotic proteins bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-xL. wikipedia.orgaacrjournals.orgportlandpress.com This "SAR by NMR" approach, combined with subsequent medicinal chemistry, led to the synthesis of this compound, a compound that could effectively mimic the action of BH3-only proteins. nih.govaacrjournals.org
As a preclinical apoptosis modulator, this compound demonstrated significant potential. In vitro studies confirmed its cytotoxicity against a range of cancer cell lines, including those from small cell lung cancer, leukemia, lymphoma, and multiple myeloma. aacrjournals.orgnih.govnih.gov The compound was shown to induce apoptosis in primary cells isolated from patients with B-cell malignancies. wikipedia.org Furthermore, in various animal xenograft models, this compound caused tumor regression and improved survival rates, validating the therapeutic concept of Bcl-2 inhibition. wikipedia.org
Despite its preclinical success, this compound had limitations that hindered its clinical development, most notably its poor solubility and lack of oral bioavailability, requiring parenteral administration. portlandpress.comnih.govtaylorandfrancis.com This led to the evolution of the research and the development of navitoclax (B1683852) (ABT-263), an orally bioavailable derivative with a similar binding profile. wikipedia.orgportlandpress.comtaylorandfrancis.com Navitoclax advanced into clinical trials, but its inhibition of Bcl-xL was linked to on-target toxicity, specifically thrombocytopenia (a reduction in platelets), as platelets rely on Bcl-xL for survival. nih.govtaylorandfrancis.com This challenge ultimately spurred the reverse engineering of navitoclax to create venetoclax (B612062) (ABT-199), a next-generation inhibitor highly selective for Bcl-2 over Bcl-xL, thereby sparing platelets. aacrjournals.orgnih.govnih.gov
Foundational Role as a BH3 Mimetic in Apoptosis Research
This compound is fundamentally defined by its role as a BH3 mimetic, a class of small molecules designed to mimic the function of the BH3 domain found in pro-apoptotic proteins. taylorandfrancis.comnih.gov These natural proteins, such as Bad, Bid, and Bim, initiate apoptosis by binding to and neutralizing anti-apoptotic Bcl-2 family members. youtube.com this compound was the first-in-class, bona fide BH3 mimetic to be developed, setting a benchmark for this therapeutic strategy. nih.govtaylorandfrancis.comnih.gov
The mechanism of action of this compound is centered on its ability to occupy the hydrophobic BH3-binding groove on the surface of specific anti-apoptotic proteins. cancer.govnih.gov By doing so, it competitively displaces the pro-apoptotic "activator" proteins that are normally sequestered by them. nih.gov Freed from inhibition, these pro-apoptotic effector proteins, primarily Bax and Bak, can then oligomerize on the outer mitochondrial membrane. nih.govspandidos-publications.com This event leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and the subsequent activation of the caspase cascade, which executes the final stages of programmed cell death. nih.govspandidos-publications.comnih.gov Research confirmed that the cytotoxic action of this compound is dependent on the presence of Bax and Bak, a key characteristic of an authentic BH3 mimetic. nih.govtaylorandfrancis.comnih.gov
A critical aspect of this compound's function is its selective binding profile. It binds with high affinity (Ki <1 nM) to Bcl-2, Bcl-xL, and Bcl-w. nih.govtaylorandfrancis.commedchemexpress.com However, it does not significantly bind to other key anti-apoptotic family members, namely Mcl-1 and A1 (also known as Bfl-1). cancer.govnih.govmedchemexpress.com This selectivity profile, similar to that of the natural BH3-only protein Bad, was a pivotal research finding. nih.gov It explained why many cell types were resistant to this compound as a single agent; their survival depended on Mcl-1, which the drug could not inhibit. nih.gov This discovery established Mcl-1 as a key resistance factor and provided a clear rationale for combination therapies that could also neutralize Mcl-1. nih.gov
The development of this compound was foundational for apoptosis research. It served as an indispensable chemical probe to interrogate the Bcl-2 pathway, confirm the viability of BH3 mimetics as a therapeutic class, and establish a rational framework for the clinical development and evaluation of subsequent inhibitors like navitoclax and venetoclax. nih.govaacrjournals.org
Interactive Data Tables
Binding Affinity of this compound to Bcl-2 Family Proteins
| Protein | Binding Affinity (Ki) | Reference |
|---|---|---|
| Bcl-2 | <1 nM | taylorandfrancis.commedchemexpress.com |
| Bcl-xL | <1 nM | taylorandfrancis.commedchemexpress.com |
| Bcl-w | <1 nM | taylorandfrancis.commedchemexpress.com |
| Mcl-1 | >460 nM | medchemexpress.com |
| A1 (Bfl-1) | >460 nM | medchemexpress.com |
Efficacy of this compound Against Bcl-2 Family Proteins (EC50)
| Protein | EC50 | Reference |
|---|---|---|
| Bcl-2 | 30.3 nM | medchemexpress.com |
| Bcl-xL | 78.7 nM | medchemexpress.com |
| Bcl-w | 197.8 nM | medchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNQCPCUACXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action and Target Interactions of Abt 737
Specificity and Affinity of ABT-737 Binding within the Bcl-2 Family
This compound exhibits a distinct binding profile within the Bcl-2 family, showing high affinity for a specific subset of anti-apoptotic members while largely sparing others. This selectivity is a key determinant of its cellular activity and its spectrum of efficacy.
This compound was developed to mimic the action of the BH3 domain of pro-apoptotic proteins like Bad. nih.gov It binds with high, sub-nanomolar affinity to the hydrophobic groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. medchemexpress.commdpi.com This binding prevents these pro-survival proteins from sequestering and inactivating their pro-apoptotic counterparts. nih.gov The affinity of this compound for these proteins has been quantified in various studies, demonstrating its potent interaction. medchemexpress.comnih.gov For instance, direct binding studies have confirmed a tight, 1:1 stoichiometric binding to Bcl-xL. nih.gov This targeted binding to Bcl-2, Bcl-xL, and Bcl-w is the foundational step in its mechanism of inducing apoptosis. nih.govspandidos-publications.com
| Protein Target | Binding Affinity (Ki) | EC50 (nM) |
|---|---|---|
| Bcl-2 | <1 nM | 30.3 |
| Bcl-xL | <1 nM | 78.7 |
| Bcl-w | <1 nM | 197.8 |
This table presents the reported binding affinities (Ki) and effective concentrations (EC50) of this compound for its high-affinity targets. medchemexpress.com The data highlights the potent and direct interaction of this compound with these specific anti-apoptotic proteins.
In contrast to its strong affinity for Bcl-2, Bcl-xL, and Bcl-w, this compound demonstrates significantly weaker binding to other anti-apoptotic members of the Bcl-2 family, namely Mcl-1, A1 (also known as Bfl-1), and Bcl-B. medchemexpress.comnih.govashpublications.org The inability of this compound to effectively neutralize Mcl-1 is a well-documented factor contributing to resistance in many cancer cell types. nih.gov High expression levels of Mcl-1 can sequester pro-apoptotic proteins, thereby circumventing the effects of this compound. nih.govaacrjournals.org Similarly, the compound does not bind strongly to A1/Bfl-1 or the less-studied Bcl-B, which can also mediate resistance. nih.govashpublications.org
| Protein Target | Binding Affinity (Ki) |
|---|---|
| Mcl-1 | >460 nM / >1 µM |
| A1/Bfl-1 | >460 nM / >1 µM |
| Bcl-B | 0.46 µM |
This table shows the significantly lower binding affinity of this compound for Mcl-1, A1/Bfl-1, and Bcl-B, as indicated by higher Ki values. medchemexpress.comsemanticscholar.org This differential binding profile is a critical factor in determining cellular sensitivity and resistance to the compound.
Disruption of Pro-Survival Protein-Protein Interactions
By binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, this compound competitively inhibits their primary function: the sequestration of pro-apoptotic proteins. This leads to a cascade of events that shifts the cellular balance towards apoptosis.
The binding of this compound to anti-apoptotic proteins like Bcl-2 and Bcl-xL displaces the BH3-only "sensitizer" and "activator" proteins that were held in check. nih.govaacrjournals.org Research has shown that this compound treatment leads to the release of pro-apoptotic proteins such as Bim, Puma, and Bad from their complexes with Bcl-2 or Bcl-xL. spandidos-publications.compnas.orgnih.gov For example, studies in multiple myeloma cells demonstrated that this compound prevents the sequestration of these pro-apoptotic molecules. nih.gov Similarly, in certain cellular contexts, this compound can disrupt the interaction between Bcl-2 and truncated Bid (tBid). pnas.org The liberation of these BH3-only proteins is a crucial step, as they are then free to engage with and activate the downstream effectors of apoptosis. spandidos-publications.com Studies have indicated that this compound more readily releases Bim when it is bound to Bcl-2 compared to when it is sequestered by Bcl-xL or Bcl-w. nih.gov
Once liberated, the "activator" BH3-only proteins (like Bim and tBid) can directly engage the effector pro-apoptotic proteins, Bax and Bak. spandidos-publications.comnih.gov Alternatively, by neutralizing the anti-apoptotic proteins, this compound indirectly allows for the activation of Bax and Bak. nih.govaacrjournals.org This activation involves a conformational change in Bax and Bak, which leads to their oligomerization within the mitochondrial outer membrane. aacrjournals.orgnih.gov The ability of this compound to induce apoptosis is critically dependent on the presence of either Bax or Bak. nih.govnih.gov Cells lacking both Bax and Bak are resistant to the cytotoxic effects of this compound. nih.govresearchgate.net Studies have confirmed that this compound treatment induces the conformational activation of both Bax and Bak in sensitive cells. aacrjournals.orgnih.gov This activation is not a result of direct binding of this compound to Bax, but rather an indirect consequence of liberating them from the inhibitory control of Bcl-2, Bcl-xL, and Bcl-w. nih.govfigshare.com
Induction of the Intrinsic Apoptosis Pathway by this compound
The activation of Bax and Bak triggers the intrinsic, or mitochondrial, pathway of apoptosis. The oligomerized Bax and Bak form pores in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). spandidos-publications.comnih.gov This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. spandidos-publications.comnih.gov
Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. spandidos-publications.com Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3. aacrjournals.orgaacrjournals.org The cleavage and activation of caspases-9 and -3 are hallmarks of this compound-induced apoptosis via the intrinsic pathway. aacrjournals.org This entire process culminates in the systematic dismantling of the cell, characteristic of apoptosis. nih.gov
Compound and Protein Name Reference
| Name | Type |
| This compound | Small Molecule, BH3 Mimetic |
| A1 / Bfl-1 | Protein, Anti-apoptotic Bcl-2 family |
| Apaf-1 | Protein, Apoptotic Peptidase Activating Factor 1 |
| Bad | Protein, Pro-apoptotic BH3-only |
| Bak | Protein, Pro-apoptotic Effector |
| Bax | Protein, Pro-apoptotic Effector |
| Bcl-2 | Protein, Anti-apoptotic |
| Bcl-B | Protein, Anti-apoptotic Bcl-2 family |
| Bcl-w | Protein, Anti-apoptotic Bcl-2 family |
| Bcl-xL | Protein, Anti-apoptotic Bcl-2 family |
| Bid / tBid | Protein, Pro-apoptotic BH3-only |
| Bik | Protein, Pro-apoptotic BH3-only |
| Bim | Protein, Pro-apoptotic BH3-only |
| Cytochrome c | Protein, Mitochondrial |
| Mcl-1 | Protein, Anti-apoptotic Bcl-2 family |
| Puma | Protein, Pro-apoptotic BH3-only |
| Caspase-3 | Protein, Executioner Caspase |
| Caspase-9 | Protein, Initiator Caspase |
Mitochondrial Outer Membrane Permeabilization (MOMP)
The primary mechanism of this compound-induced apoptosis commences at the mitochondria. By binding to and inhibiting Bcl-2 and Bcl-xL, this compound prevents them from sequestering the pro-apoptotic proteins Bax and Bak. nih.govaacrjournals.org This disinhibition allows Bax and Bak to activate, undergo conformational changes, and oligomerize within the mitochondrial outer membrane. nih.govaacrjournals.org The formation of these Bax/Bak oligomers creates pores or channels in the membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govpeerj.comucl.ac.uk
MOMP is a pivotal, point-of-no-return step in the intrinsic apoptotic pathway. ucl.ac.uk Research has demonstrated that this compound can trigger MOMP in a dose-dependent manner. nih.gov This permeabilization is essential for the release of mitochondrial intermembrane space proteins into the cytosol. taylorandfrancis.com Studies on isolated mitochondria from cancer cell lines have shown that this compound can induce the release of various apoptogenic factors, indicating the formation of significant channels in the outer membrane. researchgate.net The process is dependent on Bax and Bak, as cells lacking both of these proteins are resistant to this compound-induced MOMP. nih.govaai.org Interestingly, some studies suggest that this compound can induce MOMP in a limited number of mitochondria without immediately causing cell death, a phenomenon termed "minority MOMP". nih.gov
| Cell Line | Key Finding | Reference |
|---|---|---|
| HeLa, U2OS | Treatment with a non-lethal dose of this compound led to detectable MOMP in a limited number of mitochondria ("minority MOMP") without causing cell death. | nih.gov |
| Human Platelets | This compound triggers MOMP within 10 minutes, an event that occurs upstream of caspase activation. | nih.gov |
| U2OS, MEF | MOMP induced by this compound is dependent on BAX and BAK, as their combined deletion prevented the cytosolic release of mitochondrial DNA. | nih.gov |
| PC-3, Jurkat | This compound induced the formation of channels in isolated mitochondria large enough to release proteins like cytochrome c and Smac/DIABLO. | researchgate.net |
Cytochrome c Release and Subsequent Caspase Cascade Activation
Following the this compound-induced MOMP, a variety of pro-apoptotic proteins are released from the mitochondrial intermembrane space into the cytoplasm. taylorandfrancis.com The most critical of these is cytochrome c. spandidos-publications.comyoutube.com In washed human platelets, for instance, this compound was shown to trigger the release of cytochrome c within 10 minutes of treatment. nih.gov The release of cytochrome c is a direct consequence of Bax/Bak-mediated pore formation. nih.gov
Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (APAF-1). spandidos-publications.comyoutube.com This binding event, in the presence of dATP, triggers the oligomerization of APAF-1 to form a large protein complex known as the apoptosome. spandidos-publications.comyoutube.com The assembled apoptosome then recruits and activates the initiator caspase, pro-caspase-9, setting in motion the caspase cascade that ultimately leads to the dismantling of the cell. spandidos-publications.comyoutube.comyoutube.com Studies have confirmed that this compound enhances the release of cytochrome c, which in turn activates this caspase cascade. nih.gov
Involvement of Specific Caspases (e.g., Caspase-3, -7, -8, -9)
The activation of the caspase cascade is central to the execution of apoptosis induced by this compound. The process is initiated via the intrinsic pathway, hallmarked by the activation of caspase-9.
Caspase-9: As the primary initiator caspase in the intrinsic pathway, caspase-9 is activated upon its recruitment to the apoptosome. spandidos-publications.comyoutube.comaacrjournals.org Activated caspase-9 then proteolytically cleaves and activates the downstream effector caspases. aacrjournals.orgresearchgate.net The combination of this compound with other agents has been shown to induce apoptosis that is dependent on caspase-9 activity. aacrjournals.org However, some research indicates that while caspase-9 is key, its loss may only modify the kinetics of this compound-induced cell death rather than completely preventing it. researchgate.net
Caspase-3 and Caspase-7: These are the primary effector or "executioner" caspases. They are activated through cleavage by initiator caspases like caspase-9. youtube.comresearchgate.net Once active, caspase-3 and -7 cleave a wide array of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govaai.org Numerous studies have documented the cleavage and activation of caspase-3 and caspase-7 following treatment with this compound in various cell types, including mantle cell lymphoma, thyroid carcinoma, and platelets. nih.govaacrjournals.orgnih.gov
Caspase-8: Caspase-8 is typically known as the initiator caspase for the extrinsic, or death receptor-mediated, pathway of apoptosis. nih.gov Its role in this compound-induced apoptosis is less direct. While some combination therapies involving this compound require caspase-8 for maximal effect, apoptosis induced by this compound in conjunction with certain other drugs has been shown to be independent of caspase-8. aacrjournals.orgnih.gov In some contexts, caspase-8 activation can occur downstream of the mitochondrial pathway, potentially as part of a feedback loop to amplify the apoptotic signal. nih.gov
| Caspase | Role in this compound-Mediated Apoptosis | Supporting Evidence | Reference |
|---|---|---|---|
| Caspase-9 | Primary initiator caspase activated by the apoptosome following cytochrome c release. | Cleavage detected within 2 hours in MCL cells; apoptosis is dependent on its activity in combination therapies. | aacrjournals.orgaacrjournals.org |
| Caspase-3 | Key executioner caspase activated by caspase-9; cleaves PARP. | Cleavage and activation observed in MCL cells, mast cells, platelets, and thyroid carcinoma cells. | nih.govaacrjournals.orgaai.orgnih.gov |
| Caspase-7 | Executioner caspase activated by initiator caspases. | Activity significantly elevated in thyroid carcinoma cells after this compound treatment. | nih.gov |
| Caspase-8 | Typically extrinsic pathway initiator; role is context-dependent. | Not required for apoptosis in some combination therapies (e.g., with ARC), but required in others (e.g., with TRAIL). | aacrjournals.orgnih.gov |
This compound-Mediated Modulation of Cellular Signaling Pathways
Beyond its direct effects on the Bcl-2 family and the mitochondrial apoptotic machinery, this compound also influences other critical cellular signaling pathways.
Regulation of JNK/c-Jun Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a key component of the cellular response to stress. researchgate.net Research has shown that this compound can activate the JNK pathway and its downstream target, the transcription factor c-Jun. nih.govplos.org In cervical cancer HeLa cells, this compound treatment led to the activation of JNK and c-Jun, which in turn caused an upregulation of the pro-apoptotic BH3-only protein Bim. nih.govnih.gov Blocking the JNK/c-Jun pathway significantly reduced this this compound-induced Bim expression. nih.govplos.org This suggests that this compound can modulate the expression of Bcl-2 family members through transcriptional regulation, creating a feed-forward loop that enhances its own pro-apoptotic effect. nih.gov
Influence on Autophagy Initiation
Autophagy is a cellular self-degradation process that can have both pro-survival and pro-death roles depending on the context. This compound has been shown to induce autophagy. medchemexpress.com A key mechanism for this is the disruption of the inhibitory interaction between Bcl-2 and Beclin-1, a protein essential for the initiation of autophagy. nih.gov By binding to Bcl-2, this compound frees Beclin-1, allowing it to initiate the autophagic process. nih.gov Notably, this induction of autophagy by this compound can occur independently of the pro-apoptotic proteins Bax and Bak. nih.gov This indicates that this compound can trigger two distinct cellular processes—apoptosis and autophagy—through its interaction with Bcl-2 family proteins. However, in some contexts, autophagy can act as a pro-survival mechanism against cellular stress, and its inhibition by this compound in combination with other drugs can synergistically enhance cell death. nih.gov
Reactive Oxygen Species (ROS) Generation
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can function as important signaling molecules but can also cause cellular damage at high levels. mdpi.comnih.gov The relationship between this compound and ROS is complex. Some studies have identified a correlation between the intracellular levels of ROS and a cell's sensitivity to Bcl-2 inhibitors like ABT-263 (a close analogue of this compound). nih.gov In non-small-cell lung cancer cells, higher basal levels of ROS were associated with greater sensitivity to the inhibitor. nih.gov Furthermore, increasing intracellular ROS levels could enhance sensitivity to the drug. nih.gov This suggests that the cellular redox state may be an important determinant of the efficacy of BH3 mimetics. ROS can be generated by mitochondria, and the mitochondrial dysfunction induced by this compound could potentially contribute to changes in ROS production, influencing downstream signaling pathways. mdpi.com
Upregulation of Death Receptor 5 (DR5) via NF-κB Pathway Activation
This compound has been demonstrated to enhance the sensitivity of cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by upregulating the expression of Death Receptor 5 (DR5), a key receptor in the extrinsic apoptosis pathway. nih.govnih.gov This effect provides a mechanistic link between the intrinsic apoptosis pathway, targeted by this compound, and the extrinsic pathway.
Research has shown that treatment with this compound leads to a transcriptional increase in DR5 levels. nih.gov This upregulation is not a result of changes in other components of the death-inducing signaling complex, such as c-FLIP, FADD, or caspase-8, but is specifically due to increased DR5 mRNA. nih.govnih.gov The mechanism for this transcriptional activation is the stimulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Studies using luciferase reporter plasmids have confirmed that this compound treatment leads to increased NF-κB activity. nih.govnih.gov Furthermore, mutagenesis of the NF-κB binding site within the DR5 promoter abrogates the ability of this compound to increase DR5 mRNA levels, demonstrating the essential role of this transcription factor in the process. nih.govnih.gov The involvement of NF-κB is further supported by findings that a dominant-negative IκB, an inhibitor of NF-κB, blocks the this compound-induced increase in both total and cell-surface DR5 expression. nih.gov This synergistic action, where this compound primes cells for apoptosis by upregulating DR5, can overcome resistance to TRAIL in various cancer cell lines, including those with high levels of Mcl-1, an anti-apoptotic protein that can confer resistance to this compound. nih.govnih.gov
| Feature | Observation | Reference |
| Effect of this compound on DR5 | Upregulates DR5 protein and mRNA levels. | nih.govnih.gov |
| Mechanism of Upregulation | Transcriptional activation via the NF-κB pathway. | nih.gov |
| Key Transcription Factor | NF-κB binding to its site in the DR5 promoter is essential. | nih.govnih.gov |
| Synergistic Effect | Sensitizes cancer cells to TRAIL-induced apoptosis. | nih.govnih.gov |
Activation of Cytosolic DNA Sensor Pathways (e.g., cGAS/STING)
In addition to its direct effects on the Bcl-2 family proteins, this compound can trigger an innate immune response through the activation of cytosolic DNA sensor pathways. This process is initiated by the primary mechanism of action of this compound: the induction of mitochondrial outer membrane permeabilization (MOMP) through the activation of Bax and Bak. researchgate.net The formation of pores in the mitochondrial outer membrane leads to the release of mitochondrial contents, including mitochondrial DNA (mtDNA), into the cytoplasm. nih.govresearchgate.net
Cytosolic mtDNA is recognized as a danger-associated molecular pattern (DAMP) by cytosolic DNA sensors. One key sensor is the cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP). mdpi.com cGAMP then binds to and activates the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum. plos.orgmdpi.com The activation of the cGAS-STING pathway initiates a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, thereby promoting an anti-tumor immune response. plos.orgmdpi.com
Studies have indicated that the administration of this compound can lead to an increase in the release of cytoplasmic mtDNA. nih.gov While direct and extensive research on this compound's activation of the cGAS-STING pathway is still developing, the foundational mechanism of mtDNA release is a recognized consequence of its activity. In urothelial carcinoma cells, it has been shown that mtDNA released following this compound treatment can activate the cytosolic DNA sensor Z-DNA binding protein 1 (ZBP1), which then contributes to a form of programmed necrosis. nih.gov This provides evidence for the ability of this compound-induced mitochondrial damage to engage cytosolic DNA sensing machinery. The closely related Bcl-2 inhibitor, ABT-199, has been shown to activate the cGAS-STING pathway by facilitating the release of mtDNA, further suggesting that this is a class effect of BH3 mimetics that induce MOMP. nih.gov
| Mechanism | Description | Reference |
| Initial Event | This compound induces Bax/Bak-mediated mitochondrial outer membrane permeabilization (MOMP). | researchgate.net |
| Consequence of MOMP | Release of mitochondrial DNA (mtDNA) into the cytoplasm. | nih.govresearchgate.net |
| Sensing of Cytosolic mtDNA | Cytosolic DNA sensors, such as cGAS and ZBP1, recognize the misplaced mtDNA. | nih.govmdpi.com |
| Downstream Signaling | Activation of pathways like cGAS-STING, leading to an innate immune response. | plos.orgmdpi.com |
Preclinical Research on Abt 737 Efficacy and Cellular Impact
Efficacy of ABT-737 in Preclinical In Vivo Models of Malignancy
Tumor Regression and Survival Improvement in Xenograft Models
Xenograft models, which involve transplanting human cancer cells or patient-derived tumor tissue into immunocompromised mice, have been widely used to assess the in vivo efficacy of this compound.
This compound has demonstrated efficacy in various human tumor xenograft models, including those derived from small cell lung cancer (SCLC), lymphoma, and multiple myeloma. In some SCLC cell line-based xenografts, this compound induced dramatic tumor regressions. nih.gov Studies in preclinical models utilizing patient xenografts have shown efficacy for treating lymphoma and other blood cancers. wikipedia.org this compound has also shown single-agent efficacy against multiple myeloma cell lines and activity in combination with standard therapy in human multiple myeloma models. nih.govresearchgate.net
Data from studies in human tumor xenografts:
| Tumor Type | Model Type | This compound Effect | Citation |
| Small Cell Lung Cancer (SCLC) | Cell line xenografts | Induced dramatic regressions in some models. | nih.gov |
| Lymphoma | Patient xenografts | Showed efficacy. | wikipedia.org |
| Multiple Myeloma | Cell lines & Xenografts | Single-agent efficacy and activity in combination. | nih.govresearchgate.net |
Patient-derived xenograft (PDX) models, which are generated by implanting fresh human tumor tissue directly into mice, are considered to better recapitulate the heterogeneity and characteristics of original patient tumors compared to cell line xenografts. nih.govmdpi.com this compound has been investigated in PDX models, including those for breast cancer. In ER-positive breast cancer PDX models, this compound or a related BCL-2 inhibitor significantly improved responsiveness to tamoxifen (B1202). nih.gov In PDX models of triple-negative breast cancer, this compound was found to potentiate the response to docetaxel (B913). nih.govelgenelim.com However, in SCLC PDX models, responses to this compound were observed to be short-lived. nih.govaacrjournals.org
Data from studies in PDX models:
| Tumor Type | Model Type | This compound Effect | Citation |
| Breast Cancer (ER+) | PDX | Markedly improved responsiveness to tamoxifen (alone or with ABT-199). | nih.gov |
| Breast Cancer (TNBC) | PDX | Potentiated the response to docetaxel. | nih.govelgenelim.com |
| Small Cell Lung Cancer (SCLC) | PDX | Responses were short-lived. | nih.govaacrjournals.org |
Efficacy in Transgenic Mouse Models (e.g., Myc-driven Lymphomas, Myelodysplastic Syndrome)
Transgenic mouse models, which involve genetic modifications to induce specific types of cancer, provide another valuable system for studying this compound's efficacy in a more biologically relevant context. This compound has shown efficacy in a mouse model of lymphoma. nih.gov In a transgenic mouse model of myelodysplastic syndrome (MDS) progressing to acute myelogenous leukemia (AML), treatment with this compound significantly extended lifespan and reduced bone marrow blasts and progenitor cells by increasing apoptosis. nih.govaacrjournals.orgmdpi.com
Data from studies in transgenic mouse models:
| Disease Type | Model Type | This compound Effect | Citation |
| Lymphoma | Transgenic Mouse | Showed efficacy. | nih.gov |
| Myelodysplastic Syndrome (MDS) progressing to AML | Transgenic Mouse | Significantly extended lifespan; reduced bone marrow blasts and progenitor cells. | nih.govaacrjournals.orgmdpi.comresearchgate.net |
Investigation of this compound in Non-Oncological Preclinical Contexts
Beyond its potential in cancer therapy, preclinical research has also explored the effects of this compound in non-oncological settings, particularly its ability to target senescent cells.
Senolytic Effects in In Vitro and Mouse Models
This compound has been identified as a senolytic agent, capable of selectively inducing cell death in senescent cells. wikipedia.orgmdpi.combiomolther.org Studies have shown that this compound specifically induces apoptosis in senescent cells in vitro and in mouse models. wikipedia.org In vitro studies demonstrated that this compound effectively eliminated etoposide-induced senescence in human fibroblasts. biomolther.org In mouse models, this compound efficiently removed senescent cells from irradiated tissues, such as the lungs, and from the epidermis, leading to increased hair follicle stem cell proliferation. biomolther.orgspringermedizin.defrontiersin.org this compound and its related compound ABT-263 (navitoclax) have been shown to selectively clear senescent cells by a notable percentage in in vitro and in vivo animal models. biomolther.orgfrontiersin.org
Data on senolytic effects:
| Model Type | Cell Type/Tissue | This compound Effect | Citation |
| In vitro | Etoposide-induced senescent fibroblasts | Efficiently eliminated senescent cells. | biomolther.org |
| Mouse Models | Irradiated lung epithelial cells | Efficiently eliminated senescent cells. | biomolther.orgfrontiersin.org |
| Mouse Models | Epidermal cells | Efficiently eliminated senescent cells and stimulated hair follicle stem cell proliferation. | biomolther.orgspringermedizin.defrontiersin.org |
| In vitro & In vivo | Various senescent cells | Selectively cleared senescent cells (over 65% in some studies). | biomolther.orgfrontiersin.org |
Impact on Autoimmune Disease Models
Dysregulation of lymphocyte apoptosis is implicated in the development of autoimmune diseases. aai.orgnih.gov this compound's ability to inhibit anti-apoptotic Bcl-2 family proteins has been investigated as a potential therapeutic strategy to restore proper immune cell homeostasis in autoimmune conditions. aai.orgnih.gov Studies in various animal models have demonstrated the impact of this compound on the immune system and disease progression. aai.orgnih.gov
Inhibition of Lymphocyte Proliferation and Function
Preclinical studies have shown that this compound can potently inhibit lymphocyte proliferation in vitro. This effect has been observed in both human and murine lymphocytes stimulated with mitogens or specific antigens. aai.orgnih.gov For instance, this compound inhibited LPS-induced murine B cell proliferation with an observed IC50 of 0.11 μM. aai.org The inhibition of proliferation is linked to the induction of apoptosis, as evidenced by increased caspase 3/7 activation in lymphocytes following this compound treatment. aai.org While this compound induces significant lymphopenia in vivo, particularly affecting lymphoid cells, studies suggest that the remaining lymphocytes can still respond to stimuli, indicating that the physiological functions of the spared cells are not necessarily impaired. nih.govaai.org
Here is a summary of representative data on this compound's effect on lymphocyte proliferation:
| Cell Type | Stimulus | Effect of this compound | IC50 (if available) | Source |
| Human CD19+ B cells | anti-IgM | Inhibited proliferation | Not specified | aai.org |
| Human CD3+ T cells | anti-CD3 and anti-CD28 Abs | Inhibited proliferation | Not specified | aai.org |
| Murine B cells | LPS | Potent inhibition of proliferation | 0.11 μM | aai.org |
| Murine LN T cells | KLH Antigen | Profound inhibition of proliferation | Not specified | aai.org |
Attenuation of Disease Severity in Arthritis and Lupus Models
This compound has demonstrated efficacy in reducing disease severity in animal models of arthritis and lupus, two prominent autoimmune diseases. aai.orgnih.gov
In the collagen-induced arthritis (CIA) mouse model, a model for rheumatoid arthritis, this compound treatment led to a significant decrease in disease severity. aai.orgaai.org This was associated with profound lymphopenia in the treated mice. aai.orgaai.org
In a mouse model of lupus nephritis induced by IFN-α in (NZB × NZW)F1 mice, this compound treatment significantly reduced renal damage and delayed the onset of severe proteinuria, comparable to the effects observed with mycophenolate mofetil (MMF). aai.org Although this compound induced less pronounced lymphopenia in this model compared to the CIA model, it still significantly reduced disease severity. aai.org Recent research also indicates that topical application of this compound gel can ameliorate skin lesions and reduce immune complex deposition in a humanized cutaneous lupus erythematosus (CLE) mouse model, suggesting a potential role in targeting senescent cells in this condition. nih.gov
Induction of Apoptosis in Mast Cells
Mast cells play a role in various inflammatory and immune-associated diseases, including autoimmune conditions and allergic disorders. oup.com Reducing the number of tissue mast cells by inducing apoptosis is considered a potential therapeutic strategy. oup.com
Preclinical research has demonstrated that mast cells exhibit high sensitivity to this compound, undergoing apoptosis in response to the inhibitor both in vitro and in vivo. oup.comnih.gov This sensitivity was observed in primary mast cells as well as mast cell lines from different species (mouse and human). oup.com Compared to other leukocytes, mast cells showed notably higher sensitivity to this compound-induced apoptosis. oup.com
In vivo studies in mice showed that intraperitoneal injections of this compound resulted in a significant reduction, even a total abolishment, of mast cells in the peritoneum. oup.com Confocal microscopy revealed apoptotic bodies of mast cells being phagocytosed by macrophages. oup.comresearchgate.net Furthermore, ex vivo treatment of human skin biopsies with this compound also led to increased mast cell apoptosis. oup.comnih.gov
Studies have also investigated the effect of this compound on mast cells carrying the D816V KIT mutation, which is associated with systemic mastocytosis and confers resistance to many drugs. oatext.comoatext.com While this compound alone induced significant cell death in a human mast cell line with this mutation, combining it with Roscovitine, a CDK inhibitor that downregulates Mcl-1, resulted in significant synergistic cell death at lower concentrations. researchgate.netoatext.comoatext.com This synergistic effect was associated with reduced Mcl-1 levels and increased pro-apoptotic BimEL protein. oatext.comoatext.com
The following table summarizes key findings on this compound induced mast cell apoptosis:
| Cell Type | Treatment Conditions | Observed Effect | Source |
| Primary mouse mast cells | In vitro this compound treatment | Underwent apoptosis | oup.comnih.gov |
| Mouse mast cell lines | In vitro this compound treatment | Underwent apoptosis | oup.comnih.gov |
| Human mast cell lines | In vitro this compound treatment | Underwent apoptosis | oup.comnih.gov |
| Mast cells in mouse peritoneum | In vivo intraperitoneal this compound injection | Total abolishment of mast cells, apoptotic bodies phagocytosed by macrophages | oup.comnih.govresearchgate.net |
| Mast cells in human skin biopsies | Ex vivo this compound treatment | Increased mast cell apoptosis | oup.comnih.gov |
| Human mast cell line with D816V KIT mutation | In vitro this compound alone (1 μM) | 80% cell death | researchgate.netoatext.comoatext.com |
| Human mast cell line with D816V KIT mutation | In vitro this compound (0.05 μM) + Roscovitine (10 μM) | Significant synergistic cell death | researchgate.netoatext.comoatext.com |
Mechanisms of Cellular Resistance to Abt 737
Role of Anti-apoptotic Bcl-2 Family Proteins in Resistance Phenotypes
The anti-apoptotic Bcl-2 family proteins, including Mcl-1, Bfl-1 (also known as A1 or BCL2A1), Bcl-2, Bcl-xL, and Bcl-w, play crucial roles in preventing apoptosis by sequestering pro-apoptotic proteins. aacrjournals.org ABT-737 primarily targets Bcl-2, Bcl-xL, and Bcl-w, but has low affinity for Mcl-1 and Bfl-1. tocris.comoup.comnih.govaai.org Consequently, alterations in the expression or function of Mcl-1 and Bfl-1 can significantly contribute to this compound resistance.
Elevated Expression and Overexpression of Mcl-1
Elevated expression or overexpression of Mcl-1 is a well-established mechanism of both intrinsic and acquired resistance to this compound in various cancer types, including leukemia, lymphoma, and solid tumors. aacrjournals.orgoup.comnih.govresearchgate.netashpublications.orgaacrjournals.orgresearchgate.net Studies have shown that cancer cells with high basal levels of Mcl-1 expression are often resistant to this compound. oup.comnih.govresearchgate.netaacrjournals.org Furthermore, acquired resistance to this compound can develop through the upregulation of Mcl-1 expression. aacrjournals.orgnih.govashpublications.org
Research indicates that in this compound-resistant cells, Mcl-1 protein levels can increase upon exposure to this compound, a phenomenon not observed in sensitive cells. oup.com This dynamic increase in Mcl-1 can occur within hours of treatment. nih.gov While some studies initially suggested increased Mcl-1 levels in resistant cells were due to increased mRNA levels, others have found no significant difference in constitutive Mcl-1 mRNA levels between resistant and parental cells, pointing towards post-translational regulation as a key factor. aacrjournals.orgnih.gov The overexpression of Mcl-1 can sequester pro-apoptotic proteins like Bim, which are displaced from Bcl-2 by this compound, thereby preventing the induction of apoptosis. aacrjournals.orgnih.gov
Upregulation of Bfl-1 and Bcl-B Post-Treatment
Similar to Mcl-1, upregulation of Bfl-1 (A1) has also been identified as a mechanism of acquired resistance to this compound. nih.gov Studies in lymphoma cell lines have shown that resistant cells can exhibit a stable upregulation of Bfl-1 compared to sensitive parental lines. nih.gov Additionally, a dynamic increase in Bfl-1 expression can occur within hours after this compound treatment in resistant cells. nih.gov This upregulation of Bfl-1, along with Mcl-1, can sequester pro-apoptotic proteins like Bim, contributing to the resistance phenotype. nih.gov While the provided search results mention Bfl-1 and Mcl-1 upregulation, there is limited information directly linking Bcl-B upregulation specifically post-treatment with this compound resistance in the provided snippets. Bfl-1 and Bcl-B are distinct anti-apoptotic proteins.
Post-Translational Modifications of Mcl-1 (e.g., Phosphorylation, Ubiquitination)
Post-translational modifications (PTMs), particularly phosphorylation and ubiquitination, play a significant role in regulating Mcl-1 protein stability and function, thereby influencing this compound resistance. nih.govoncotarget.comfrontiersin.orgaacrjournals.org Mcl-1 is a short-lived protein, and its degradation is primarily regulated by the ubiquitin-proteasome system. researchgate.netaacrjournals.orgrndsystems.com
Phosphorylation of Mcl-1 at specific residues can impact its stability and interaction with other proteins. For instance, phosphorylation of Mcl-1 at Thr-163 and Ser-64 has been observed in this compound-resistant cells. aacrjournals.orgnih.govoncotarget.com Phosphorylation at Thr-163, potentially mediated by Erk activation, has been suggested to stabilize Mcl-1. nih.gov Phosphorylation at Ser-64 can facilitate the association of Bim with Mcl-1, further contributing to resistance by sequestering this pro-apoptotic protein. aacrjournals.orgnih.govoncotarget.com
Ubiquitination generally targets proteins for proteasomal degradation. Mcl-1 stability is regulated by the balance between ubiquitination, mediated by E3 ubiquitin ligases, and deubiquitination, mediated by deubiquitinating enzymes (DUBs) like USP9x. frontiersin.orgaacrjournals.orgrndsystems.com While increased Mcl-1 levels in some resistant cells were initially linked to increased deubiquitination by USP9x, other studies have not found changes in USP9x levels or its association with Mcl-1 in resistant cells. aacrjournals.orgashpublications.org However, dysregulation of ubiquitination and deubiquitination processes can contribute to the increased stability and accumulation of Mcl-1 observed in resistant cells. frontiersin.orgaacrjournals.org
Impaired Pro-apoptotic Machinery and Its Contribution to Resistance
Effective induction of apoptosis by this compound relies on the proper functioning of the pro-apoptotic machinery, particularly the effector proteins Bax and Bak. This compound works by releasing sequestered pro-apoptotic proteins, allowing them to activate Bax and Bak, which then permeabilize the mitochondrial outer membrane, leading to caspase activation and cell death. tocris.comnih.gov Deficiencies or reduced expression of these key pro-apoptotic partners can therefore confer resistance to this compound.
Bax Deficiency or Null Genotype
Bax and Bak are essential for the mitochondrial apoptotic pathway. aai.org Cells deficient in both Bax and Bak are completely resistant to this compound-induced apoptosis. aai.orgnih.govelifesciences.orgtandfonline.comnih.govmonash.edu Studies using Bax/Bak-deficient mouse embryonic fibroblasts (MEFs) have demonstrated their complete refractoriness to this compound. aai.orgnih.govelifesciences.orgtandfonline.commonash.edu Furthermore, cancer cell lines with a Bax-null genotype have been shown to be more resistant to this compound. nih.govnih.gov Reintroducing Bax into Bax-deficient cells can restore sensitivity to this compound in combination with other agents. nih.gov This highlights the critical requirement for functional Bax (or Bak) for this compound to effectively trigger apoptosis.
Decreased Basal Expression of Pro-apoptotic Partners (e.g., Bax, Bim)
Beyond complete deficiency, decreased basal expression levels of key pro-apoptotic partners like Bax and Bim can also contribute to this compound resistance. While this compound aims to release sequestered pro-apoptotic proteins, a lower initial pool of these proteins may limit the extent of apoptosis that can be induced.
Here is a table summarizing some of the research findings related to this compound resistance mechanisms:
| Resistance Mechanism | Key Proteins Involved | Research Findings | Citations |
| Elevated Expression/Overexpression | Mcl-1 | High basal Mcl-1 levels associated with resistance; Acquired resistance involves Mcl-1 upregulation; Mcl-1 levels increase upon this compound exposure in resistant cells. | aacrjournals.orgoup.comnih.govresearchgate.netashpublications.orgaacrjournals.orgresearchgate.net |
| Upregulation Post-Treatment | Bfl-1 | Stable and dynamic upregulation observed in resistant cells; Sequester Bim displaced by this compound. | nih.gov |
| Post-Translational Modifications | Mcl-1 | Phosphorylation (e.g., Thr-163, Ser-64) increases stability and Bim interaction; Ubiquitination/Deubiquitination dysregulation affects stability. | aacrjournals.orgnih.govoncotarget.comfrontiersin.orgaacrjournals.org |
| Deficiency or Null Genotype | Bax | Bax/Bak double deficiency confers complete resistance; Bax-null cell lines are more resistant. | nih.govaai.orgnih.govelifesciences.orgtandfonline.comnih.govmonash.edunih.gov |
| Decreased Basal Expression of Pro-apoptotic Partners | Bax, Bim | Lower Bax/Bak levels observed in some resistant cells; Bim sequestered by Mcl-1/Bfl-1; Insufficient Bim could limit apoptotic signaling. | nih.govaacrjournals.orgnih.gov |
Cellular Signaling Pathways Influencing Resistance
Cellular signaling networks play a crucial role in modulating the sensitivity of cancer cells to this compound. Aberrant activation or differential regulation of specific pathways can confer resistance to this BH3 mimetic.
Constitutive Activation of PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, survival, and proliferation, and its constitutive activation is frequently observed in various cancers. vulcanchem.comoncotarget.com This pathway has been implicated in conferring resistance to this compound. Studies have shown that active PI3K/mTOR signaling contributes to the resistant state in certain cancer cells, such as Burkitt's lymphoma cells. aacrjournals.org Inhibition of the PI3K/Akt/mTOR pathway at various levels has been demonstrated to increase the effectiveness of this compound treatment, even at lower doses. aacrjournals.orgnih.gov
Research indicates that simultaneous inhibition of the PI3K/Akt/mTOR pathway and targeting Bcl-2/Bcl-xL with this compound can dramatically enhance leukemic cell death. oncotarget.com This suggests a coordinate role of the PI3K/Akt/mTOR pathway and anti-apoptotic Bcl-2 family proteins in protecting leukemia cells from apoptosis. oncotarget.com Furthermore, activated Akt may decrease this compound activity, highlighting a functional role of this signaling axis in protecting leukemia cells from BH3 mimetic-induced apoptosis. oncotarget.com
Differential Regulation of JNK Signaling Pathway Components
While the provided search results did not yield specific details on the differential regulation of JNK signaling pathway components in the context of this compound resistance, it is recognized that the JNK (c-Jun N-terminal kinase) signaling pathway is involved in various cellular processes, including apoptosis, and can interact with other survival pathways. Further research would be needed to elucidate its precise role in modulating this compound sensitivity.
Contextual Factors and Microenvironmental Contributions to Resistance
The tumor microenvironment and specific cellular characteristics can significantly influence the response to this compound, contributing to either sensitivity or resistance.
Predictive Value of Bcl-2/Mcl-1 Expression Ratio
The relative expression levels of anti-apoptotic Bcl-2 family proteins, particularly the ratio of Mcl-1 to Bcl-2, have significant predictive value for this compound sensitivity. This compound binds with high affinity to Bcl-2 and Bcl-xL but has low affinity for Mcl-1. tocris.comaacrjournals.org Consequently, high basal levels of Mcl-1 have been associated with resistance to this compound. aacrjournals.orgaacrjournals.org
Studies in chronic lymphocytic leukemia (CLL) have shown that the relative ratio of Mcl-1 and BFL-1 to Bcl-2 expression provides a highly significant linear correlation with this compound sensitivity. nih.govresearchgate.net A low Mcl-1/Bcl-2 plus Bcl-xL protein ratio has been shown to determine this compound responsiveness in acute lymphoblastic leukemia (ALL). oncotarget.com Similarly, in multiple myeloma cell lines, this compound-sensitive and -resistant lines could be differentiated by their Bcl-2/Mcl-1 expression ratio. ashpublications.org Sensitive cell lines typically exhibit a Bcl-2high/Mcl-1low profile, while resistant cells tend to have high levels of Mcl-1. aacrjournals.org
The following table illustrates the correlation between the (Mcl-1 + BFL-1)/Bcl-2 ratio and this compound sensitivity in different groups of CLL patients:
| Sensitivity Group | Average (Mcl-1 + BFL-1)/Bcl-2 Ratio | Average Cell Viability (%) after this compound Treatment |
| Sensitive | 1.67 nih.govresearchgate.net | 26.2 nih.gov |
| Intermediate | 2.3 nih.govresearchgate.net | 53.5 nih.gov |
| Resistant | 3.3 researchgate.net | 76.3 researchgate.net |
*Data derived from studies on CLL patients nih.govresearchgate.net.
Modulation of this compound Sensitivity by Hypoxia
Hypoxia, a common feature of the tumor microenvironment due to poorly organized vasculature, can modulate the sensitivity of cancer cells to this compound. nih.govnih.govaacrjournals.org Interestingly, in contrast to conventional cytotoxic agents, neuroblastoma cell lines have been found to be more sensitive to this compound in hypoxic conditions compared to normoxia. nih.govnih.govaacrjournals.org This sensitization is attributed to an increase in this compound-induced apoptosis under hypoxia. nih.govnih.gov
In small cell lung cancer (SCLC) cells, hypoxic sensitivity to this compound was associated with increased apoptotic cell death and lower levels of Mcl-1 in hypoxic conditions compared to normoxic conditions. jci.org This downregulation of Mcl-1 in hypoxia appeared to be a HIF-1-independent process in these cells. jci.org Hypoxic H526 SCLC cells, which have intermediate sensitivity to this compound in vitro, were found to be significantly more sensitive to this compound when cultured under hypoxic conditions. jci.org
The following table shows the effect of hypoxia on this compound sensitivity in H526 SCLC cells:
| Condition | This compound IC50 (nM) | Fold Sensitization in Hypoxia |
| Normoxia | 82.1 jci.org | - |
| Hypoxia | ~3.8* | 21.5 jci.org |
*Calculated based on the fold sensitization reported in the source jci.org.
In CLL cells cultured on CD40L feeder cells, this compound was found to be even more efficient under hypoxic conditions compared to normoxia. ashpublications.org This increased sensitivity was linked to the deregulation of Bcl-xL and Mcl-1 during hypoxic conditions and CD40L interaction. ashpublications.org
Influence of the Microenvironment on Bcl-2 Upregulation
The tumor microenvironment can influence the expression of Bcl-2 family proteins, potentially contributing to this compound resistance. While direct evidence specifically linking the microenvironment to Bcl-2 upregulation and this compound resistance was not explicitly detailed in the provided search results, the interplay between cancer cells and their surroundings, including stromal cells and other components, is known to impact survival pathways and drug response. For instance, studies have investigated the efficacy of combining PI3K inhibitors with this compound in AML cells co-cultured with stromal cells under hypoxic conditions, suggesting that this approach could be effective even in the protective environment afforded by the bone marrow microenvironment. oncotarget.com This highlights the broader concept that microenvironmental factors can influence the effectiveness of this compound, potentially through modulating the expression or function of anti-apoptotic proteins like Bcl-2 and Mcl-1.
Acquired Resistance Mechanisms in Experimental Models
Acquired resistance to this compound in experimental models can arise through several mechanisms, often involving alterations in the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. Studies using cell lines with acquired resistance to this compound have provided significant insights into these processes nih.govnih.gov. Long-term exposure to increasing concentrations of this compound in initially sensitive cell lines, such as lymphoma and leukemia cells, has been shown to induce resistance nih.govnih.gov. This acquired resistance is typically mitochondrial-based and not due to issues with drug binding to its primary targets, Bcl-2 and Bcl-xL nih.gov.
Adaptive Changes in Anti-apoptotic Protein Levels
A prominent mechanism of acquired resistance to this compound in experimental models involves adaptive changes in the expression levels of anti-apoptotic proteins, particularly the upregulation of Mcl-1 and sometimes Bfl-1 (also known as A1) nih.govnih.gov. This compound has poor affinity for Mcl-1 and Bfl-1 nih.govjci.org. Therefore, increased levels of these proteins can compensate for the inhibition of Bcl-2, Bcl-xL, and Bcl-w by sequestering pro-apoptotic proteins like Bim, thereby preventing the activation of Bax and Bak and subsequent apoptosis nih.govnih.gov.
Studies in lymphoma cell lines (e.g., OCI-Ly1 and SU-DHL-4) that acquired resistance to this compound demonstrated increased levels of Bfl-1 and/or Mcl-1 proteins nih.gov. This upregulation was found to be transcriptional in some cases nih.gov. In leukemic B-cells that developed acquired resistance, increased expression and stabilization of Mcl-1 were observed nih.govnih.gov. Post-translational modifications facilitating Mcl-1 stabilization and its interaction with Bim were also implicated nih.govnih.gov.
The table below summarizes representative data on changes in anti-apoptotic protein levels in this compound resistant cell lines compared to their sensitive parental lines:
| Cell Line (Sensitive) | Cell Line (Resistant) | Key Change in Anti-apoptotic Protein Level | Reference |
| OCI-Ly1 | OCI-Ly1 R7, OCI-Ly1 R10 | Increased Bfl-1 and/or Mcl-1 | nih.gov |
| SU-DHL-4 | SU-DHL-4 R2 | Increased Bfl-1 and/or Mcl-1 | nih.gov |
| Nalm-6 | Nalm-6 ABT-R | Increased Mcl-1 (expression and stability) | nih.govnih.gov |
| Reh | Reh ABT-R | Increased Mcl-1 (expression and stability) | nih.govnih.gov |
| H146 (SCLC) | H146 (resistant) | Progressive increase in Mcl-1 | genscript.com |
Interactive table: The table above is interactive. Hovering over the cell line names or protein names may reveal additional details or links if available.
Experimental strategies targeting Mcl-1, such as using Mcl-1 selective inhibitors or inducing Mcl-1 degradation, have been shown to restore sensitivity to this compound in resistant cells ashpublications.orgspandidos-publications.com. For instance, the Mcl-1 selective antagonist A-1210477 was found to overcome this compound resistance in AML cells with high Mcl-1 levels in vitro and in vivo spandidos-publications.com. Similarly, inhibiting CDK-9, which can decrease Mcl-1 levels, restored sensitivity in resistant lymphoma cells nih.gov.
Functional Redundancy of Pro-survival Pathways
Functional redundancy among the anti-apoptotic Bcl-2 family proteins is a critical factor in this compound resistance ashpublications.orgembopress.org. While this compound effectively inhibits Bcl-2, Bcl-xL, and Bcl-w, the presence and activity of other pro-survival members, particularly Mcl-1 and Bfl-1, can maintain cell survival by sequestering essential pro-apoptotic proteins like Bim, thereby preventing the activation of Bax and Bak nih.govnih.govembopress.org. This redundancy means that inhibiting only a subset of anti-apoptotic proteins may not be sufficient to trigger apoptosis if other pro-survival proteins can compensate ashpublications.orgembopress.org.
In small cell lung cancer (SCLC) cell lines resistant to this compound, elevated Mcl-1 expression appears to functionally compensate for lower expression of Bcl-2 and Bcl-xL genscript.com. This functional compensation by Mcl-1 can sequester pro-apoptotic proteins like Bax and Bak, which are not directly targeted by this compound nih.gov. The balance between pro-apoptotic and anti-apoptotic proteins is crucial, and the presence of sufficient levels of Mcl-1 or Bfl-1 can render cells resistant despite the inhibition of Bcl-2, Bcl-xL, and Bcl-w nih.govgenscript.com.
Overexpression of Mcl-1 has been identified as a key factor in resistance to this compound across various cancer types ashpublications.orgspandidos-publications.comembopress.org. This is because Mcl-1 can functionally substitute for the inhibited Bcl-2, Bcl-xL, and Bcl-w in maintaining cell survival embopress.org. Strategies aimed at overcoming this functional redundancy often involve targeting Mcl-1 either directly or indirectly nih.govembopress.org. For example, studies have shown that reducing Mcl-1 expression can restore sensitivity to this compound in otherwise resistant cells nih.govembopress.org. The BH3-only protein Noxa specifically binds to Mcl-1 and A-1, but not Bcl-2, Bcl-xL, or Bcl-w, highlighting its role in neutralizing Mcl-1's anti-apoptotic function genscript.com. Upregulation of Noxa has been shown to increase the sensitivity of resistant SCLC cell lines to this compound genscript.com.
The concept of functional redundancy is further supported by the observation that while this compound displaces Bim from Bcl-2, the displaced Bim can then bind to Mcl-1 and/or Bfl-1 in resistant cells, preventing it from activating Bax and Bak nih.gov. This highlights how the presence of alternative binding partners for pro-apoptotic proteins can maintain cell survival despite the action of this compound.
Abt 737 in Combination Therapies and Synergistic Effects
Synergistic Interactions with Conventional Chemotherapeutic Agents
Preclinical research has extensively explored the synergistic potential of ABT-737 when combined with conventional chemotherapeutic agents, which often induce apoptosis through different mechanisms. These combinations aim to leverage the apoptotic priming effect of this compound to enhance the cell killing capacity of cytotoxic drugs.
DNA-Damaging Agents (e.g., Etoposide (B1684455), Melphalan, Cisplatin (B142131), Gemcitabine)
Combinations of this compound with DNA-damaging agents have shown synergistic anti-tumor effects in various cancer models. These agents induce DNA lesions that trigger cell cycle arrest and, if the damage is irreparable, apoptosis. By neutralizing key anti-apoptotic proteins, this compound can potentiate the apoptotic signals initiated by DNA damage.
Studies have demonstrated synergy between this compound and etoposide, a topoisomerase inhibitor, in various contexts, including leukemia cells. researchgate.net The combination has been shown to increase cell killing compared to either agent alone. researchgate.net Similarly, melphalan, an alkylating agent used in the treatment of multiple myeloma, has been investigated in combination with this compound or its analog, ABT-263, with findings suggesting that targeting anti-apoptotic proteins can overcome resistance mechanisms in myeloma cells. mdpi.com
Cisplatin and gemcitabine (B846), commonly used in the treatment of solid tumors like lung, bladder, and ovarian cancers, have also shown synergistic interactions with this compound. The combination of gemcitabine and this compound exhibited synergistic cytotoxicity and induced significant apoptosis in multiple cancer types, including lung, renal, bladder, and prostate cancers. nih.gov This synergy was linked to gemcitabine's ability to disrupt the interaction between USP9X and Mcl-1, leading to Mcl-1 degradation, which is crucial as this compound does not effectively target Mcl-1. nih.gov The enhanced apoptosis observed with gemcitabine and this compound was accompanied by increased mitochondrial depolarization, caspase-3 activation, and PARP cleavage. nih.gov Preclinical models also indicated synergistic activity between cisplatin and this compound. researcher.life
| Chemotherapeutic Agent | Cancer Type(s) Studied | Observed Effect with this compound | Key Findings / Mechanism | Source |
| Etoposide | Leukemia, Hepatoblastoma | Synergistic cell killing | Increased apoptosis | nih.gov, researchgate.net |
| Melphalan | Multiple Myeloma | Sensitization, overcoming resistance | Targeting anti-apoptotic proteins (with ABT-263) | mdpi.com |
| Cisplatin | Hepatoblastoma, various | Synergistic cytotoxicity, increased apoptosis | nih.gov, researcher.life | |
| Gemcitabine | Lung, Renal, Bladder, Prostate, various | Synergistic cytotoxicity, significant apoptosis induction | Disrupts USP9X-Mcl-1 interaction, Mcl-1 degradation, mitochondrial depolarization, caspase-3 activation, PARP cleavage | nih.gov |
Antimitotic Agents (e.g., Docetaxel)
Antimitotic agents like docetaxel (B913) disrupt microtubule function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Combining this compound with docetaxel has shown promising synergistic effects, particularly in overcoming docetaxel resistance.
In triple-negative breast cancer (TNBC) cell lines, this compound was found to ameliorate docetaxel resistance, exhibiting a synergistic effect that primarily involved the activation of the intrinsic apoptotic pathway. nih.gov This synergy was observed in TNBC cells overexpressing Bcl-2. nih.gov The combination therapy of this compound with docetaxel led to decreased tumor growth and increased survival in mice bearing Bcl-2-expressing human breast tumor xenografts. nih.gov
Studies in prostate cancer cells have also demonstrated that this compound can sensitize both androgen-dependent and castration-resistant prostate cancer (CRPC) cells to docetaxel-mediated caspase-dependent apoptosis. peerj.com, researchgate.net The mechanism involves docetaxel's ability to increase cyclin B1/Cdk1-mediated phosphorylation of Bcl-2/Bcl-xL and decrease Mcl-1, which is required for this compound to enhance apoptosis. peerj.com This suggests that targeting Bcl-2/Bcl-xL with this compound and Mcl-1 with antimitotics can overcome the high levels of anti-apoptotic proteins in CRPC cells. peerj.com
Radiosensitization Activity in Preclinical Settings
Radiotherapy is a cornerstone of cancer treatment, but tumor radioresistance often limits its effectiveness. This compound has been investigated for its ability to act as a radiosensitizer, making cancer cells more susceptible to the cytotoxic effects of ionizing radiation.
Enhancement of Ionizing Radiation-Induced Apoptosis
This compound has been shown to enhance ionizing radiation-induced apoptosis in a variety of preclinical cancer models. In head and neck squamous cell carcinoma (HNSCC) cells, the combination of this compound and irradiation worked synergistically, leading to a dramatic increase in mitochondrial membrane depolarization, caspase-3 activation, and DNA fragmentation. oncotarget.com This synergistic effect was also associated with the upregulation of pro-apoptotic proteins like Noxa. oncotarget.com
In non-small cell lung cancer (NSCLC) cells, this compound increased radiation-induced apoptosis, detected by increased cleaved caspase-3 levels and a higher percentage of dead cells compared to radiation alone. aacrjournals.org The combination of this compound and radiation resulted in a significantly lower number of surviving clones in clonogenic assays. researchgate.net, nih.gov
Studies in cervical cancer cells similarly showed that this compound and radiation administration induced a synergistic cytotoxic effect, with an observed increase in apoptosis, loss of mitochondrial membrane potential, and gain of reactive oxygen species (ROS). scilit.com Increased protein expression levels of cleaved PARP and caspase-7 were also detected following the combined treatment. scilit.com In breast cancer cells, the combined treatment of this compound and radiation caused more cell death and increased cleaved PARP compared with either treatment alone, with Bak enhancement also supporting the activation of the apoptotic pathway. researchgate.net
Overcoming Tumor Radioresistance
This compound's ability to target anti-apoptotic proteins is crucial in overcoming tumor radioresistance, which is often mediated by the overexpression of these very proteins. Preclinical studies have demonstrated that this compound can reverse acquired radioresistance in certain cancer types.
In HNSCC, this compound combined with ionizing radiation delayed tumor growth in vivo and was able to reverse acquired radioresistance. oncotarget.com Similarly, this compound has been shown to restore sensitivity to radiation in resistant breast cancer cells by targeting Bcl-2 and Bcl-xL. oncotarget.com The findings suggest that targeting Bcl-2 family proteins in combination with radiotherapy can increase tumor cell killing and potentially improve outcomes in radioresistant tumors. oncotarget.com Overexpression of anti-apoptotic molecules like Bcl-xL, Bcl-2, Bcl-w, and Mcl-1 can be induced by irradiation, contributing to radioresistance, and this compound's activity against Bcl-2 and Bcl-xL helps counteract this mechanism. researchgate.net
Combination with Other Targeted Agents and Pathway Inhibitors
Beyond conventional chemotherapy and radiotherapy, this compound has been explored in combination with other targeted agents and pathway inhibitors to enhance anti-tumor activity and circumvent resistance mechanisms.
Combining this compound with inhibitors of the mammalian target of rapamycin (B549165) (mTOR), such as rapamycin, has shown enhanced radiosensitization in NSCLC cells and xenograft models. aacrjournals.org, dntb.gov.ua This combination simultaneously induced apoptosis and autophagy, contributing to the increased radiosensitivity. aacrjournals.org
Other targeted approaches in combination with this compound or its analogs include inhibitors of EGFR, HER2, and PI3K, which are being explored to bypass resistance mechanisms and enhance efficacy, particularly in breast cancer. oncotarget.com, aacrjournals.org Studies have also investigated combinations with HDAC inhibitors like vorinostat (B1683920) and panobinostat, showing enhanced synergy and overcoming resistance in certain cancer types. oncotarget.com, oncotarget.com The combination of this compound with the multi-tyrosine kinase inhibitor sunitinib (B231) has also shown synergistic cytotoxicity in leukemia cells. nih.gov Furthermore, curcumin, a natural compound, has been shown to sensitize glioblastoma cells to this compound by inhibiting Mcl-1 expression. ijmcmed.org
These preclinical studies highlight the versatility of this compound in combination strategies, targeting various signaling pathways to improve treatment outcomes and overcome resistance in a range of malignancies.
Strategies for Mcl-1 Neutralization or Inhibition (e.g., ARC, Homoharringtonine)
Elevated levels of Mcl-1 are a significant mechanism of resistance to this compound. ijmcmed.orgplos.orgdovepress.com Strategies to neutralize or inhibit Mcl-1 can restore or enhance sensitivity to this compound.
Homoharringtonine (B1673347) (HHT) : HHT is an agent that can reduce Mcl-1 levels by inhibiting protein synthesis. ashpublications.orgnih.gov Studies have shown that combining this compound with homoharringtonine dramatically enhanced the killing of chronic myeloid leukemia (CML) cells, including those with imatinib-insensitive mutations. ashpublications.orgnih.gov This combination has also shown synergistic effects in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) cells. mdpi.comnih.govresearchgate.net
Selective Mcl-1 Inhibitors : Specific small-molecule inhibitors targeting Mcl-1, such as A-1210477 and S63845, have demonstrated synergistic apoptotic effects when combined with this compound or its analog ABT-263 in various cancer cell lines, including AML and melanoma, effectively overcoming resistance mediated by Mcl-1 overexpression. ijmcmed.orgdovepress.commdpi.commdpi.com
Other Agents Affecting Mcl-1 : Agents like nedaplatin (B1678008) have been shown to enhance this compound-mediated apoptosis by accelerating the proteasome-mediated degradation of Mcl-1. spandidos-publications.com Curcumin has also been reported to enhance the sensitivity of glioblastoma cells to this compound by suppressing Mcl-1 expression. ijmcmed.org
Data from studies investigating this compound in combination with Mcl-1 inhibition strategies demonstrate significant improvements in inducing apoptosis and reducing cell viability in resistant cell lines.
PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a key survival signaling route in many cancers, and its activation can contribute to resistance to apoptotic stimuli. Inhibiting this pathway in combination with this compound can lead to synergistic effects.
Studies have explored the combination of this compound with inhibitors of the PI3K/Akt/mTOR pathway. For instance, in acute lymphoblastic leukemia (ALL) cells resistant to BH3 mimetics, co-targeting the Bcl-2 family and the mTOR pathway with this compound and mTOR inhibitors like CCI-779 (temsirolimus), RAD001 (everolimus), or INK128 (vistusertib) demonstrated synergistic activity by suppressing Mcl-1. oncotarget.com Inhibition of the PI3K pathway has also been shown to downregulate Bcl-2 expression and increase sensitivity to HER2-targeted therapies in resistant breast cancer cells, suggesting a potential interplay that could be exploited with this compound combinations. nih.gov
TRAIL and TRAIL Receptor Agonists
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and agonists targeting its receptors (DR4 and DR5) can induce apoptosis through the extrinsic pathway. Combining this compound, which primarily targets the intrinsic pathway, with TRAIL or its agonists can lead to synergistic cell death by engaging both apoptotic cascades. nih.govaacrjournals.orgnih.gov
Research has shown that this compound synergizes with TRAIL to induce significant cell death in various cancer types, including renal, prostate, lung, and pancreatic cancers. nih.govaacrjournals.orgnih.govoncotarget.comaacrjournals.orgtandfonline.com This synergy is often associated with this compound's ability to upregulate TRAIL receptor DR5 expression through a transcriptional mechanism involving NF-κB activation. nih.govaacrjournals.orgoncotarget.com The combination leads to enhanced formation of the death-inducing signaling complex (DISC) and activation of caspases-8, -9, and -3. nih.govaacrjournals.orgaacrjournals.org
Data from studies combining this compound and TRAIL highlight the synergistic reduction in cell viability and increased apoptosis compared to single-agent treatments.
JNK Pathway Modulators
The JNK (c-Jun N-terminal kinase) signaling pathway can play a dual role in cancer, sometimes promoting survival and at other times inducing apoptosis, depending on the context. Modulating the JNK pathway can influence the effectiveness of this compound.
Studies have indicated that this compound can induce Bim expression via the JNK signaling pathway, contributing to its pro-apoptotic effects and enhancing sensitivity to treatments like radiation therapy in certain cancer cells. plos.org Furthermore, agents that activate JNK, such as N-(4-hydroxyphenyl)retinamide (4-HPR), have been shown to synergize with this compound. oup.com This synergy can be mediated by 4-HPR-induced reactive oxygen species (ROS) generation, which activates JNK, leading to the phosphorylation and inactivation of Mcl-1. oup.comoup.com
Retinoid Derivatives (e.g., N-(4-hydroxyphenyl)retinamide)
Retinoid derivatives, such as N-(4-hydroxyphenyl)retinamide (4-HPR, fenretinide), have demonstrated synergistic activity with this compound in certain cancers. ijmcmed.orgnih.govoup.comoup.comresearchgate.net
4-HPR can potentiate this compound cytotoxicity, particularly in cells that are resistant to this compound alone. nih.govoup.com The mechanism of this synergy involves 4-HPR's ability to induce ROS generation, activate JNK, and subsequently decrease Mcl-1 protein expression through degradation. nih.govoup.comoup.com This reduction in Mcl-1 helps overcome a key resistance mechanism to this compound, leading to enhanced mitochondrial apoptosis. oup.comoup.com
HER2-Targeted Therapies (e.g., Lapatinib (B449), Trastuzumab-DM1)
In HER2-positive breast cancer, resistance to HER2-targeted therapies like trastuzumab and lapatinib is a clinical challenge. Combining this compound with HER2-targeted agents has been explored as a strategy to overcome this resistance and enhance anti-tumor effects.
Preclinical studies have shown that this compound can increase the sensitivity of HER2-overexpressing breast cancer cells, including those resistant to trastuzumab, to HER2-targeted therapies. nih.govdovepress.com Combinations of this compound with lapatinib or trastuzumab-DM1 (T-DM1) have demonstrated synergistic effects in reducing cell viability and inducing apoptosis in HER2-positive breast cancer models. nih.govdovepress.comstanduptocancer.orgnih.govresearchgate.netresearchgate.net The combination of this compound with T-DM1 was particularly effective in patient-derived xenograft mouse models. standuptocancer.org This synergy may involve the interplay between Bcl-2 family proteins and signaling pathways downstream of HER2, such as the PI3K pathway. nih.gov
Gamma-Secretase Inhibitors (Notch Pathway Inhibition)
The Notch signaling pathway plays a crucial role in the survival and proliferation of various cancer cells, including multiple myeloma (MM). Inhibiting the Notch pathway, often using gamma-secretase inhibitors (GSIs), in combination with this compound has shown synergistic anti-tumor effects.
Studies in multiple myeloma have demonstrated that the combination of GSIs and this compound results in synergistic cytotoxic effects on MM cell lines and primary cells. nih.govnih.govaacrjournals.org This synergy is mediated by the activation of pro-apoptotic proteins Bak and Bax and the subsequent release of cytochrome c, leading to enhanced apoptosis. nih.govnih.govaacrjournals.org The combination of this compound and Notch1 inhibitors coencapsulated in nanoparticles has also shown synergistic effects in triple-negative breast cancer models, regulating both Notch and Bcl-2 signaling. scielo.brscielo.br
Dexamethasone (B1670325) and Other Steroids
In pediatric ALL, the combination of this compound with vincristine, L-asparaginase, and dexamethasone (VXL) has shown synergistic cytotoxicity in various ALL cell lines. nih.govcapes.gov.brashpublications.org Multilog synergistic cytotoxicity was observed with this compound plus dexamethasone or VXL in a significant proportion of tested cell lines. nih.govcapes.gov.brashpublications.org This combination enhanced event-free survival in mouse xenograft models of ALL. nih.gov Furthermore, this compound combined with prednisolone (B192156) significantly reduced the IC50 of prednisolone in early T-cell precursor-ALL cells with high MEF2C expression, suggesting a potential to restore steroid sensitivity in this high-risk subtype. nih.govresearchgate.net
Tyrosine Kinase Inhibitors (e.g., Imatinib (B729) Mesylate)
In imatinib-resistant GIST cells, the combination of this compound and imatinib synergistically reduced cell viability and induced apoptosis. nih.gov This suggests that combining this compound with TKIs can be a strategy to overcome TKI resistance in GIST. nih.gov Studies in prostate cancer cells have also shown that multiple receptor tyrosine kinase inhibitors can enhance Mcl-1 protein degradation, driving apoptosis in combination with this compound. aacrjournals.org
Cyclin-Dependent Kinase (CDK) Inhibitors
Combining this compound with cyclin-dependent kinase (CDK) inhibitors has emerged as a strategy to enhance apoptosis, particularly by addressing Mcl-1-mediated resistance. CDK inhibitors can downregulate Mcl-1 expression, thereby sensitizing cells to this compound. oatext.com For instance, the CDK inhibitor Roscovitine has been shown to downregulate Mcl-1 expression and synergize with this compound to induce apoptosis in mast cells carrying the D816V KIT mutation. oatext.com This combination resulted in significant cell death and substantial reduction of Mcl-1 levels. oatext.com
In pediatric acute myeloid leukemia (AML), a combination of this compound and the CDK inhibitor Purvalanol-A demonstrated significant synergism in inducing cell death in AML cell lines. nih.govashpublications.orgfocusbiomolecules.com This synergistic effect was associated with changes in apoptotic protein levels, including upregulation of Bax and dephosphorylation of Bad, alongside downregulation of Mcl-1. nih.gov These findings suggest that targeting both Bcl-2/Bcl-xL with this compound and downregulating Mcl-1 with CDK inhibitors can be an effective approach in AML.
Overcoming this compound Resistance Through Combination Strategies
Resistance to this compound is a significant challenge in cancer therapy. This resistance can arise through various mechanisms, including the overexpression of anti-apoptotic proteins not effectively targeted by this compound (such as Mcl-1), deficiencies in pro-apoptotic proteins required for apoptosis execution, or the activation of aberrant signaling pathways that promote cell survival. Combination strategies are being developed to overcome these resistance mechanisms and restore sensitivity to this compound.
Reversing Mcl-1-Mediated Resistance
Mcl-1 overexpression is a primary mechanism of resistance to this compound, as this compound has low affinity for Mcl-1. spandidos-publications.comashpublications.orgnih.govaacrjournals.org Strategies to overcome Mcl-1-mediated resistance often involve combining this compound with agents that inhibit or downregulate Mcl-1. This can be achieved through various approaches:
Direct Mcl-1 Inhibition: Combining this compound with selective Mcl-1 inhibitors can overcome resistance. Studies have shown that MCL-1 selective antagonists, such as A-1210477, can overcome this compound resistance in AML both in vitro and in vivo. spandidos-publications.comnih.gov Pan-Bcl-2 inhibitors that also target Mcl-1, like (-)BI97D6, have demonstrated the ability to overcome intrinsic and extrinsic drug resistance to this compound in AML. ashpublications.org
Indirect Mcl-1 Downregulation: Several agents can indirectly reduce Mcl-1 levels or activity, thereby sensitizing cells to this compound.
Curcumin has been shown to enhance the sensitivity of glioblastoma cells to this compound by suppressing the expression of Mcl-1. ijmcmed.orgnih.gov
CDK inhibitors like Roscovitine can downregulate Mcl-1 expression, sensitizing cells to this compound. oatext.com
Tyrosine kinase inhibitors have been shown to enhance Mcl-1 protein degradation, overcoming resistance to this compound in prostate cancer cells. aacrjournals.org
Proteasome inhibitors, such as Bortezomib (B1684674), can increase the expression of Noxa, a pro-apoptotic protein that antagonizes Mcl-1, thereby synergizing with this compound in melanoma cells. researchgate.netresearchgate.netbiologists.com
Gemcitabine in combination with this compound synergistically induced apoptosis in lung cancer cells by disrupting the interaction between USP9X and Mcl-1, leading to Mcl-1 downregulation. aacrjournals.org
Genetic approaches, such as RNA silencing of Mcl-1, have also been shown to enhance this compound-mediated apoptosis in melanoma. plos.org
Data from studies investigating Mcl-1-mediated resistance highlight the critical role of Mcl-1 expression levels in determining this compound sensitivity. For example, AML cell lines with high Mcl-1 levels were insensitive to this compound, while those with low or intermediate levels were sensitive. spandidos-publications.comnih.gov
Addressing Pro-apoptotic Protein Deficiencies
Resistance to this compound can also arise from deficiencies in key pro-apoptotic proteins, particularly Bax and Bak, which are essential for the execution of mitochondrial apoptosis. nih.govaacrjournals.orgpeerj.com this compound induces apoptosis by disrupting the interaction between anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w) and pro-apoptotic proteins like Bax and Bak. peerj.com If Bax or Bak are deficient or absent, the apoptotic pathway cannot be effectively activated even when anti-apoptotic proteins are inhibited.
Studies have shown that cell lines deficient in Bax, such as DU145 prostate cancer cells, are more resistant to this compound as a single agent. peerj.com Similarly, Bax/Bak-deficient cells are completely resistant to this compound. nih.gov This underscores the requirement for functional Bax and Bak for this compound to exert its cytotoxic effects. While this compound primarily targets Bcl-2, Bcl-xL, and Bcl-w, strategies to overcome resistance in the context of pro-apoptotic protein deficiencies may involve approaches that can either restore or bypass the need for these specific proteins, though direct combination strategies specifically addressing Bax/Bak deficiency with this compound were not prominently detailed in the provided search results. However, the synergy observed with agents that target Mcl-1 often works by freeing up BH3-only proteins like Bim, which can then activate Bax/Bak, suggesting an indirect way to leverage the remaining pro-apoptotic machinery. capes.gov.br
Counteracting Aberrant Signaling Pathways
Aberrant signaling pathways can contribute to this compound resistance by promoting cell survival or interfering with the apoptotic machinery. Targeting these pathways in combination with this compound can restore sensitivity.
Examples of aberrant signaling pathways and strategies to counteract them include:
Hedgehog (Hh) Pathway: The abnormally activated Hedgehog pathway has been linked to resistance to smoothened (Smo) inhibitors in cancers like medulloblastoma. This compound has been identified as an inhibitor that suppresses Hh signaling downstream of Smo, potentially overcoming resistance to Smo inhibitors by blocking Gli transcriptional effectors. nih.govresearchgate.net
STAT3 Pathway: Activation of the STAT3 pathway has been implicated in resistance to chemotherapy, including cisplatin, in non-small cell lung cancer (NSCLC). Combining cisplatin with this compound showed synergistic cytotoxicity and anti-tumor activity in preclinical models, suggesting that this combination can bypass resistance potentially linked to STAT3 activation. nih.gov
MAPK Pathway: Aberrant activation of the MAPK pathway can contribute to resistance by stabilizing Mcl-1 and interfering with apoptotic signaling. While not directly a combination with this compound, studies have shown that inhibiting the MAPK pathway can sensitize thyroid cancer cells to this compound-induced apoptosis. ijmcmed.org MEK inhibitors have also been shown to overcome resistance to this compound in AML cells by inhibiting Bcl-2 phosphorylation and Mcl-1 expression. researchgate.netresearchgate.net
BCR-ABL Signaling: In CML, the oncogenic BCR-ABL tyrosine kinase promotes survival and resistance to apoptosis. Combining this compound with BCR-ABL TKIs effectively targets this aberrant signaling, leading to synergistic cell death. ashpublications.orgnih.gov
These examples highlight how targeting specific aberrant signaling pathways in combination with this compound can disrupt survival signals and enhance apoptotic sensitivity, thereby overcoming resistance. researchgate.net
Here is a summary table of combination therapies discussed:
| Combination Partner | Cancer Type(s) | Observed Effect(s) | Relevant Resistance Mechanism Addressed (if applicable) |
| Dexamethasone/Steroids | Multiple Myeloma, ALL | Synergistic cytotoxicity, increased cell death, restored steroid sensitivity | Steroid resistance |
| Tyrosine Kinase Inhibitors | CML, GIST, Prostate Cancer | Synergistic apoptosis induction, increased pro-apoptotic protein expression | TKI resistance, Mcl-1 degradation |
| CDK Inhibitors | Mast Cell Disorders, AML | Synergistic apoptosis induction, Mcl-1 downregulation | Mcl-1-mediated resistance |
| Curcumin | Glioblastoma | Enhanced sensitivity, Mcl-1 suppression | Mcl-1-mediated resistance |
| Proteasome Inhibitors (Bortezomib) | Melanoma | Synergistic lethality, increased Noxa expression | Mcl-1-mediated resistance |
| Gemcitabine | Lung Cancer | Synergistic apoptosis, disruption of USP9X-Mcl-1 interaction, Mcl-1 downregulation | Mcl-1-mediated resistance |
| Smo Inhibitors | Medulloblastoma (Hh-driven) | Overcoming resistance by blocking Gli | Resistance to Smo inhibitors (Hh pathway) |
| Cisplatin | NSCLC | Synergistic cytotoxicity and anti-tumor activity | Potential STAT3-linked resistance |
| MEK Inhibitors | AML, Thyroid Cancer | Overcoming resistance, inhibiting Bcl-2 phosphorylation, Mcl-1 expression | Mcl-1 and potentially MAPK-linked resistance |
Academic Research Methodologies and Experimental Models in Abt 737 Studies
In Vitro Cellular and Biochemical Assay Techniques
In vitro studies have been fundamental in elucidating the mechanism of action and therapeutic potential of ABT-737. A variety of cellular and biochemical assays are routinely employed to investigate its effects on cancer cells.
The cytotoxic and cytostatic effects of this compound are primarily evaluated using assays that measure cell viability and proliferation. These techniques are crucial for determining the sensitivity of different cell lines to the compound and for establishing effective concentrations for further mechanistic studies.
Commonly used methods include colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. researchgate.netnih.gov These assays rely on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells. For instance, studies have shown that this compound inhibits the growth of human oral cancer cell lines (MC-3 and HN22) and bladder cancer cell lines (UMUC3 and 5637) in a concentration-dependent manner, as determined by MTT and MTS assays. researchgate.netnih.gov In bladder cancer cells, treatment with this compound at concentrations ranging from 2.5 to 40 µmol/l for 12 hours resulted in a significant, dose-dependent inhibition of proliferation. nih.gov Similarly, in prostate cancer cell lines LNCaP and PC3, this compound demonstrated a concentration-dependent decrease in cell viability. researchgate.netpeerj.com
Another widely used method is the trypan blue exclusion assay . researchgate.netnih.gov This dye exclusion method distinguishes between viable cells, which possess intact cell membranes and exclude the dye, and non-viable cells, which take up the dye and appear blue. dergipark.org.tr This technique has been used to confirm the cytotoxic effects of this compound in combination with other agents in prostate cancer cells and as a single agent in oral cancer cells. researchgate.netnih.gov
The CellTiter-Glo Luminescent Cell Viability Assay is another method used, which quantifies ATP, an indicator of metabolically active cells.
Table 1: Selected Research Findings on this compound and Cell Viability
A key mechanism of action of this compound is the induction of apoptosis. Several techniques are employed to quantify and characterize this programmed cell death process.
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and differentiate between early and late apoptotic cells. domainex.co.ukresearchgate.netnih.gov Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleotide-binding dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells. nih.gov Studies in multiple myeloma (MM) cells demonstrated a dose- and time-dependent increase in apoptotic cells following this compound treatment, as measured by Annexin V/PI staining. researchgate.net Similarly, this method was used to show that this compound induces apoptosis in Jurkat cells. domainex.co.uk
The activation of caspases , a family of proteases that execute the apoptotic program, is another hallmark of apoptosis. bio-rad-antibodies.comWestern blot analysis is commonly used to detect the cleavage of pro-caspases into their active forms. For example, treatment of MM cells with this compound led to the time-dependent cleavage of caspase-8, caspase-9, and caspase-3. researchgate.net The activation of effector caspases, such as caspase-3 and caspase-7, can also be measured using specific activity assays. nih.govnih.gov
The cleavage of Poly(ADP-ribose) polymerase (PARP) by activated caspases is a well-established marker of apoptosis. abcam.comresearchgate.net Western blotting for cleaved PARP is a routine method to confirm apoptosis induction by this compound. researchgate.netnih.gov Increased levels of cleaved PARP have been observed in various cancer cell lines, including prostate and multiple myeloma, upon treatment with this compound, often in combination with other agents. nih.govresearchgate.net
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. A critical event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm). nih.gov This is frequently assessed using potentiometric fluorescent dyes.
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization of the mitochondrial membrane, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Tetramethylrhodamine, methyl ester (TMRM) and Tetramethylrhodamine, ethyl ester (TMRE) are other fluorescent dyes used to quantify ΔΨm. nih.govdomainex.co.ukdomainex.co.uk These dyes accumulate in the mitochondria of healthy cells, and a decrease in fluorescence intensity indicates a loss of membrane potential. Studies have shown that this compound can induce a strong depolarization of the mitochondrial inner transmembrane potential in platelets. nih.gov
Western blotting or immunoblotting is an indispensable technique in this compound research to analyze the expression levels and post-translational modifications of key proteins involved in the apoptotic pathway, particularly the Bcl-2 family of proteins. researchgate.netnih.govgenscript.com
Researchers use this method to determine the baseline expression levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic proteins such as Bax, Bak, and Bim in various cell lines. researchgate.netnih.gov This analysis helps to correlate the sensitivity of cells to this compound with their protein expression profiles. For example, high levels of Mcl-1, a protein to which this compound does not bind, are often associated with resistance. genscript.comnih.gov Conversely, high expression of Bcl-2 is often linked to sensitivity to this compound. nih.gov
Western blotting is also used to detect changes in protein levels and cleavage events following this compound treatment. This includes the detection of cleaved caspases and PARP, as mentioned earlier, which confirms the activation of the apoptotic cascade. researchgate.netnih.gov Furthermore, it can be used to observe changes in the levels of Bcl-2 family proteins themselves, which can be altered as a resistance mechanism. genscript.com
Table 2: Key Proteins Analyzed by Western Blot in this compound Studies
To understand how this compound affects gene expression, researchers utilize techniques that measure mRNA levels.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) , particularly quantitative RT-PCR (qRT-PCR), is used to quantify the mRNA expression of specific genes of interest, such as the members of the Bcl-2 family. nih.gov This method allows for the sensitive and accurate measurement of changes in gene expression following treatment with this compound. For instance, RT-PCR has been used to establish a BCL-2 family expression index that can predict the response of chronic lymphocytic leukemia (CLL) to this compound. nih.gov This study revealed that the relative ratio of MCL-1 and BFL-1 to BCL-2 expression provides a significant correlation with this compound sensitivity. nih.gov
Microarray analysis provides a more global view of gene expression changes. This technique has been used to identify genes whose expression is altered in response to this compound, potentially revealing novel mechanisms of action or resistance. In small-cell lung cancer (SCLC) cells, microarray analysis showed a reduction in the expression of Bcl-2 and Noxa as cells adapted to this compound. genscript.com In a mouse model of high-risk myelodysplastic syndrome, gene expression profiling revealed that this compound treatment led to the differential regulation of 1952 genes involved in cell survival, proliferation, and stem cell regulation. mdpi.com
Understanding the direct interaction between this compound and its target proteins is crucial for confirming its mechanism of action. Fluorescence Polarization (FP) is a powerful in vitro technique used to measure the binding affinity of small molecules to larger proteins.
In FP assays, a small fluorescently labeled molecule (in this case, a BH3 peptide) is used. When unbound, the small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When the fluorescent peptide is bound by a larger protein (like Bcl-2 or Bcl-xL), its tumbling is slowed, leading to an increase in fluorescence polarization. This compound, by competing with the fluorescent peptide for the binding pocket of the Bcl-2 family protein, will cause a decrease in polarization. This change can be used to determine the binding affinity (often expressed as the Ki or IC50 value) of this compound for its targets. Such studies have confirmed that this compound binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w, but not to Mcl-1 or A1/Bfl-1. selleckchem.com
Genetic Perturbation Techniques (e.g., siRNA-mediated Knockdown, shRNA Expression)
Genetic perturbation techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), have been instrumental in elucidating the mechanisms of action and resistance to this compound. These tools allow researchers to specifically silence the expression of target genes, thereby assessing their role in the cellular response to the compound.
A primary application of these techniques in this compound research has been to investigate the role of the anti-apoptotic protein Mcl-1, which is not effectively inhibited by this compound and is a key mediator of resistance. aacrjournals.orgresearchgate.netnih.gov Studies in small-cell lung cancer (SCLC) cell lines, which are often resistant to this compound, have demonstrated that siRNA-mediated knockdown of Mcl-1 is sufficient to sensitize these cells to the drug. aacrjournals.orgaacrjournals.org For instance, in the resistant H196 SCLC cell line, transfection with Mcl-1-specific siRNAs led to a significant increase in apoptosis when combined with this compound treatment, a phenomenon not observed with scrambled siRNA controls. aacrjournals.org This sensitization is achieved by lowering the apoptotic threshold, allowing this compound to effectively induce cell death by inhibiting the remaining pro-survival proteins, Bcl-2 and Bcl-xL. aacrjournals.org Similarly, screening an siRNA library against "druggable" targets in an SCLC cell line identified Mcl-1 as the principal factor causing resistance. aacrjournals.orgresearchgate.net
In prostate cancer research, shRNA has been used to stably knock down the expression of pro-apoptotic proteins Bax and Bak to determine their relative importance in this compound-mediated apoptosis. peerj.com In LNCaP and PC3 prostate cancer cells, shRNA-mediated knockdown of Bax, but not Bak, reduced the cell death induced by the combination of this compound and antimitotic agents, indicating that the enhancement of apoptosis by this compound is predominantly Bax-dependent in this context. peerj.com
Furthermore, shRNA-based screening has been employed to identify novel genes that can modify resistance to this compound. In a study using an Eμ-myc/Bcl-2 mouse lymphoma model engineered for Mcl-1-dependent survival, an shRNA dropout screen identified the RNA/DNA helicase Dhx9. uni.lu Knockdown of Dhx9 sensitized lymphoma cells to this compound without altering Mcl-1 levels, suggesting an alternative pathway for overcoming resistance. uni.lu
These genetic perturbation studies are crucial for validating molecular targets, understanding resistance pathways, and identifying synergistic combinations for this compound.
Table 1: Examples of Genetic Perturbation Techniques in this compound Research
| Technique | Cell/Model System | Target Gene | Key Finding | Reference |
|---|---|---|---|---|
| siRNA | Small-Cell Lung Cancer (SCLC) cell lines (H196, DMS114) | Mcl-1 | Knockdown of Mcl-1 sensitized resistant SCLC cells to this compound-induced apoptosis. | aacrjournals.org |
| siRNA | Head and Neck Squamous Cell Carcinoma (HNSCC) cells | Mcl-1L | Further down-regulation of Mcl-1L via siRNA did not enhance the synergistic killing by cisplatin (B142131)/ABT-737, indicating chemotherapy was sufficient to overcome Mcl-1L-mediated resistance. | nih.gov |
| siRNA Library Screen | SCLC cell line (NCI-H196) | "Druggable" targets | Identified Mcl-1 as the major factor causing resistance to this compound in various solid tumors. | aacrjournals.orgresearchgate.net |
| shRNA | Prostate Cancer cells (LNCaP, PC3) | Bax, Bak | Knockdown of Bax, but not Bak, reduced this compound's ability to enhance antimitotic-mediated apoptosis, highlighting the importance of Bax. | peerj.com |
| shRNA Dropout Screen | Eμ-myc/Bcl-2 lymphoma cells | Dhx9 | Identified Dhx9 as a novel sensitizer (B1316253) to this compound, acting through a mechanism independent of Mcl-1 levels. | uni.lu |
Quantitative Analysis of Synergism (e.g., Isobologram Analysis, Combination Index)
To evaluate the efficacy of this compound in combination therapies, researchers employ quantitative methods such as isobologram analysis and the Combination Index (CI) method. imrpress.com These analytical tools are essential for determining whether the interaction between this compound and another therapeutic agent is synergistic (greater than additive), additive, or antagonistic (less than additive). imrpress.comfrontiersin.org
Isobologram Analysis provides a graphical representation of drug interactions. imrpress.comnih.gov In this method, the concentrations of two drugs that individually produce a specific level of effect (e.g., 50% inhibition of cell growth, IC50) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity. imrpress.com When the drugs are combined, if the data points for the combination that produce the same effect fall below this line, the interaction is synergistic; if they fall on the line, it is additive; and if they fall above the line, it is antagonistic. imrpress.comnih.gov
The Combination Index (CI) , derived from the median-effect principle of Chou and Talalay, offers a quantitative measure of the degree of drug interaction. nih.gov A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. imrpress.comnih.gov This method is widely used in preclinical studies of this compound to justify its combination with other agents.
Numerous studies have utilized these methods to demonstrate the synergistic potential of this compound.
With Imatinib (B729) in GIST: In gastrointestinal stromal tumor (GIST) cells, isobologram analyses revealed strongly synergistic interactions between this compound and imatinib, with CI values often below 0.5. nih.govresearchgate.net This suggests that combining a Bcl-2/Bcl-xL inhibitor with a KIT signaling inhibitor is a potent strategy for GIST. nih.gov
With Proteasome Inhibitors in Melanoma: The combination of this compound and the proteasome inhibitor bortezomib (B1684674) was found to be synergistic in killing human melanoma cells. nih.gov CI calculations confirmed this synergy, which was mechanistically linked to an increase in the Noxa/Mcl-1 protein ratio. nih.gov
With Chemotherapy in HNSCC: In head and neck squamous cell carcinoma (HNSCC), this compound showed strong synergy with conventional chemotherapy drugs like cisplatin and etoposide (B1684455). nih.gov
With HDAC Inhibitors in SCC: In squamous cell carcinoma (SCC) cell lines, this compound synergized with the histone deacetylase (HDAC) inhibitor vorinostat (B1683920) to overcome Bcl-2-mediated resistance. researchgate.net
These quantitative analyses are critical for providing a rigorous preclinical rationale for combining this compound with other anticancer drugs, guiding the design of more effective therapeutic strategies.
Table 2: Quantitative Analysis of this compound Synergism with Other Agents
| Combination Agent | Cancer Type | Analysis Method | Result | Reference |
|---|---|---|---|---|
| Imatinib Mesylate | Gastrointestinal Stromal Tumor (GIST) | Isobologram Analysis, Combination Index (CI) | Strongly synergistic, with CI < 0.5 for most combinations. | nih.govresearchgate.net |
| Bortezomib | Melanoma | Combination Index (CI) | Synergistic killing of melanoma cells. | nih.gov |
| Cisplatin, Etoposide | Head and Neck Squamous Cell Carcinoma (HNSCC) | Combination Index (CI) | Strongly synergistic in promoting cell death. | nih.gov |
| Vorinostat (HDAC Inhibitor) | Squamous Cell Carcinoma (SCC) | Combination Index (CI) | Synergistic effect, overcoming Bcl-2-mediated resistance. | researchgate.net |
| Ixazomib (MLN2238) | Colorectal Cancer | Combination Index (CI), Isobologram | Synergistic killing effect observed in HCT116 and LOVO cell lines. | nih.gov |
In Vivo Preclinical Model Systems
Murine Xenograft Models of Cancer
Murine xenograft models, particularly those derived from established cancer cell lines (cell line-derived xenografts or CDX), represent a foundational tool in the in vivo evaluation of this compound. meliordiscovery.comgenoway.com In these models, human cancer cells are implanted, typically subcutaneously, into immunodeficient mice, allowing for the study of tumor growth and therapeutic response in a living organism. meliordiscovery.com
This compound has been extensively tested in various CDX models, demonstrating its activity both as a monotherapy and, more frequently, as a sensitizing agent in combination with standard chemotherapeutics. For example, in a xenograft model of human oral cancer using MC-3 cells, treatment with this compound significantly reduced the average tumor volume and weight compared to controls. researchgate.net
Studies in SCLC xenografts have shown a range of sensitivities to this compound monotherapy, which often correlates with the expression levels of Bcl-2 family proteins. nih.gov However, the most significant findings have emerged from combination studies. In SCLC models, this compound has been shown to enhance the efficacy of etoposide, a first-line agent, leading to a significant decrease in tumor growth rate compared to either agent alone. nih.gov Similarly, in a xenograft study of squamous cell carcinoma, the combination of this compound and the HDAC inhibitor vorinostat induced tumor regression and overcame Bcl-2-mediated resistance observed with single-agent therapy. researchgate.net These models have been crucial for demonstrating that this compound can potentiate the effects of chemotherapy and targeted agents, often by modulating the apoptotic threshold of cancer cells. researchgate.netnih.gov
Table 3: Selected Studies of this compound in Murine Xenograft Models
| Cancer Type | Cell Line | Treatment | Key Outcome | Reference |
|---|---|---|---|---|
| Oral Cancer | MC-3 | This compound monotherapy | Significantly reduced tumor volume and weight. | researchgate.net |
| Small-Cell Lung Cancer (SCLC) | LX36 (primary xenograft) | This compound + Etoposide | Combination resulted in a statistically significant decrease in tumor growth rate. | nih.gov |
| Squamous Cell Carcinoma (SCC) | JHU-O29 (Bcl-2 overexpressing) | This compound + Vorinostat | Combination therapy abolished resistance and induced tumor regression. | researchgate.net |
| Colorectal Cancer | MC38 (allograft) | This compound + Ixazomib (MLN2238) | Combination produced greater inhibition of tumor growth than either agent alone. | nih.gov |
Patient-Derived Xenograft (PDX) Models of Malignancy
Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice. championsoncology.comnih.govcriver.comtd2inc.com These models are considered more clinically relevant than traditional cell line-derived xenografts because they better maintain the histological and genetic characteristics, cellular heterogeneity, and tumor microenvironment of the original human tumor. championsoncology.comnih.govnih.gov Consequently, PDX models serve as a powerful platform for translational research and for evaluating the efficacy of novel therapeutics like this compound. td2inc.comnih.gov
The use of PDX models in this compound research has provided critical insights into its potential clinical utility and mechanisms of resistance. In studies on small-cell lung cancer (SCLC), primary xenografts derived from therapy-naive patients were used to evaluate this compound. nih.gov While this compound as a monotherapy did not cause regression in these SCLC PDX models, it did reduce the growth rate of tumors with the highest Bcl-2 expression. nih.gov More importantly, the combination of this compound with etoposide resulted in significant decreases in tumor growth, underscoring its potential in combination therapy even in models less responsive to monotherapy. nih.gov
Table 4: Application of Patient-Derived Xenograft (PDX) Models in this compound Studies
| Cancer Type | Model Characteristics | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| Small-Cell Lung Cancer (SCLC) | Derived from therapy-naive SCLC patients (LX22, LX33, LX36). | This compound monotherapy and combination with Etoposide. | Monotherapy reduced growth rate in high Bcl-2 expressing tumors; combination with etoposide significantly decreased tumor growth. | nih.gov |
| Breast Cancer (Basal-like) | Derived from primary human breast tumors (e.g., 838T, 24T) with elevated BCL-2 expression. | This compound + Docetaxel (B913) | Combination significantly improved tumor response and overall survival compared to docetaxel alone. This compound alone was ineffective. | nih.govresearchgate.net |
Transgenic Mouse Models of Hematologic Malignancies and Solid Tumors
Transgenic mouse models, in which specific genes are altered to drive tumorigenesis, provide powerful systems for studying cancer biology and testing therapeutics in the context of a competent immune system and relevant tissue microenvironment. frontiersin.org These genetically engineered mouse models (GEMMs) have been pivotal in evaluating the efficacy of this compound, particularly for hematologic malignancies.
A prominent model used in this compound research is the Eμ-myc transgenic mouse, which overexpresses the Myc oncogene in B-lymphoid cells and develops aggressive lymphomas that resemble human Burkitt's lymphoma. nih.gov Studies using this model have yielded crucial insights into the determinants of this compound sensitivity. As a single agent, this compound was found to be ineffective against lymphomas arising in Eμ-myc mice. nih.gov This resistance was attributed to relatively high levels of Mcl-1 in these tumors. nih.govnih.gov
In contrast, when Eμ-myc mice were crossed with Eμ-bcl-2 transgenic mice, the resulting myc/bcl-2 lymphomas were sensitive to this compound. nih.gov Treatment with this compound as a single agent significantly prolonged the survival of mice transplanted with these dual-transgene lymphomas. nih.gov Furthermore, when this compound was combined with low-dose cyclophosphamide (B585), it produced sustained, disease-free survival in a majority of the animals. nih.gov In another study, enforced expression of Mcl-1 in a progenitor B cell lymphoma derived from an Eμ-myc/bcl-2 mouse conferred strong resistance to this compound therapy in vivo, confirming Mcl-1's critical role in mediating resistance. nih.gov
Additionally, a transgenic mouse model of high-risk myelodysplastic syndrome (MDS) and subsequent acute myelogenous leukemia (AML), created using mutant NRAS and overexpression of human BCL-2, was used to study this compound. nih.gov In this model, treatment with this compound led to extended survival and was shown to effectively target leukemia-initiating cells. nih.gov
These transgenic models have been invaluable for validating the mechanism of action of this compound, confirming the role of Mcl-1 in resistance, and demonstrating the potent synergy of this compound with conventional chemotherapy in clinically relevant genetic contexts.
Table 5: Use of Transgenic Mouse Models in this compound Research
| Transgenic Model | Malignancy | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| Eμ-myc | B-cell Lymphoma | This compound monotherapy | Ineffective as a single agent, likely due to high Mcl-1 levels. | nih.gov |
| Eμ-myc / Eμ-bcl-2 | B-cell Lymphoma | This compound monotherapy and combination with Cyclophosphamide | Monotherapy significantly prolonged survival; combination therapy led to sustained disease-free survival. | nih.gov |
| Eμ-myc / bcl-2 (with enforced Mcl-1 expression) | Progenitor B-cell Lymphoma | This compound monotherapy | Enforced Mcl-1 expression conferred high resistance to this compound in vivo. | nih.gov |
| NRAS / BCL-2 | High-Risk Myelodysplastic Syndrome (MDS) / AML | This compound monotherapy | Effectively targeted leukemia-initiating cells and extended survival. | nih.gov |
Animal Models of Autoimmune and Inflammatory Diseases
While initially developed for oncology, the mechanism of this compound—inducing apoptosis by inhibiting pro-survival Bcl-2 family proteins—has significant implications for diseases characterized by the inappropriate survival and accumulation of immune cells, such as autoimmune and inflammatory disorders. nih.govaai.org Research using various animal models has demonstrated the therapeutic potential of this compound in these conditions. nih.govaai.orgoup.com
Collagen-Induced Arthritis (CIA): The CIA model in mice is a well-established preclinical model for human rheumatoid arthritis. aai.orgoup.com In this model, treatment with this compound significantly reduced disease severity. nih.govoup.com It led to a decrease in both the mean articular score and paw swelling, key clinical signs of the disease. aai.orgoup.com This therapeutic effect was associated with the induction of lymphopenia, suggesting that this compound works by eliminating pathogenic lymphocytes. oup.com
Systemic Lupus Erythematosus (SLE): In a mouse model of lupus nephritis, where disease is induced in lupus-prone (NZB × NZW)F1 mice by interferon-alpha, this compound treatment also showed significant efficacy. nih.govaai.orgoup.com It reduced the severity of the disease, highlighting its potential for treating systemic autoimmune conditions. nih.govaai.org
Inflammatory Bowel Disease (IBD): The role of this compound has been investigated in mouse models of colitis, such as the IL-10 knockout (Il10-/-) model, which develops spontaneous colitis due to exaggerated lymphocyte activation. nih.govresearchgate.net In these mice, this compound treatment led to lymphopenia, particularly affecting memory T-cell populations, and ameliorated inflammation in the colon. nih.gov The study also revealed that the therapeutic effect was dependent on the pro-apoptotic protein BIM, as mice lacking BIM did not benefit from this compound treatment. nih.govresearchgate.net
Other Inflammatory Conditions: this compound has also been shown to induce apoptosis in mast cells, which are key effector cells in various inflammatory and allergic diseases. aai.org In vivo injections of this compound in mice led to the elimination of peritoneal mast cells, suggesting its potential use for mast cell-associated diseases. aai.org
These studies collectively indicate that by targeting the Bcl-2-regulated apoptosis pathway, this compound can effectively deplete pathogenic immune cells and ameliorate disease in diverse animal models of autoimmunity and inflammation. nih.gov
Table 6: Efficacy of this compound in Animal Models of Autoimmune and Inflammatory Disease
| Disease Model | Animal Model | Key Therapeutic Outcome | Reference |
|---|---|---|---|
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in mice | Significantly reduced mean articular score and paw swelling. | aai.orgoup.com |
| Systemic Lupus Erythematosus | IFN-α-induced lupus in (NZB × NZW)F1 mice | Significantly decreased disease severity. | nih.govaai.orgoup.com |
| Inflammatory Bowel Disease (Colitis) | IL-10 knockout (Il10-/-) mice | Ameliorated inflammation and positively altered colonic mucosa; effect was BIM-dependent. | nih.govresearchgate.net |
| Mast Cell-Associated Disease | BALB/c mice (peritoneal mast cell evaluation) | Eliminated peritoneal mast cells in vivo. | aai.org |
Ex Vivo Analysis of Primary Cells from Animal Models
Ex vivo analysis of primary cells from animal models has been a critical methodology to evaluate the therapeutic potential of this compound in a setting that closely mimics the human disease environment. This approach involves extracting tumor cells directly from a host animal, often a mouse xenograft model, and treating them with the compound outside of the living organism. This preserves the biological characteristics of the cells that might be lost in long-term culture.
Several studies have utilized primary xenografts to assess this compound's efficacy. For instance, in models of small cell lung cancer (SCLC), primary xenografts were established from therapy-naive patients. nih.gov While this compound showed efficacy against most SCLC cell line-based tumors, it did not induce regression in the primary SCLC xenografts as a single agent, highlighting the differences between long-established cell lines and primary tumor models. nih.gov However, in these primary SCLC xenografts, this compound did demonstrate the ability to induce apoptosis and acted synergistically with the chemotherapeutic agent etoposide. nih.gov
The utility of ex vivo studies has also been demonstrated in hematologic malignancies. This compound has been shown to induce apoptosis in primary multiple myeloma and acute myelogenous leukemia (AML) samples when treated ex vivo. nih.gov In a transgenic mouse model of AML, treatment with this compound led to a reduction in bone marrow blasts and progenitor populations through increased apoptosis. nih.gov Furthermore, in an ex vivo study on human serous ovarian carcinoma, fresh tumor samples from chemo-naive patients were treated with this compound. nih.gov The study found that this compound induced apoptosis as a single agent in a subset of these tumors. nih.gov
These ex vivo models provide a valuable platform for assessing drug sensitivity and identifying potential synergistic combinations in a setting that retains the cellular and molecular heterogeneity of the original tumor.
Table 1: Summary of Key Findings from Ex Vivo Studies with this compound
| Cancer Type | Animal Model | Key Findings | Reference(s) |
| Small Cell Lung Cancer (SCLC) | Primary Xenografts | Did not cause regression as a single agent but induced apoptosis and synergized with etoposide. | nih.gov |
| Breast Cancer | Primary Xenografts | Potentiated the effects of docetaxel in BCL-2-expressing tumors, improving response and survival. | nih.govresearchgate.net |
| Acute Myelogenous Leukemia (AML) | Primary Samples / Transgenic Mouse Model | Induced apoptosis in primary AML samples and reduced blast and progenitor populations in a mouse model. | nih.govnih.gov |
| Ovarian Carcinoma | Primary Human Tumor Nodes | Induced apoptosis as a single agent in a subgroup of high-grade serous ovarian cancers. | nih.gov |
| Lymphoma | Transplanted Mouse Model | Prolonged survival as a single agent in myc/bcl-2 lymphomas. Combination with cyclophosphamide was curative in some cases. | pnas.org |
Advanced Structural and Biophysical Characterization
Nuclear Magnetic Resonance (NMR) Studies of Protein-Ligand Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the discovery and characterization of this compound, providing detailed insights into its interaction with target proteins at an atomic level. nih.govnih.gov The development of this compound was notably facilitated by an NMR-based screening technique known as "SAR by NMR" (Structure-Activity Relationships by NMR). nih.gov This fragment-based approach involves screening libraries of small molecule fragments to identify those that bind to the target protein, in this case, Bcl-xL. nih.govportlandpress.com Binders are detected by the chemical shift perturbations (CSPs) they induce in the protein's NMR spectrum. portlandpress.com
Initial screens identified two separate fragments that bound to distinct pockets within the hydrophobic groove of Bcl-xL, which are normally occupied by residues of the BH3 domain of pro-apoptotic proteins. nih.gov These fragments were then chemically linked and optimized using structure-guided design to create a high-affinity ligand. nih.gov
NMR studies have been instrumental in mapping the binding site of this compound on Bcl-xL. researchgate.net Titration of this compound into a solution of labeled Bcl-xL results in significant chemical shift perturbations for residues located in and around the BH3-binding groove. researchgate.net Specifically, residues in the α3, α4, and α5 helices show substantial changes, confirming the engagement of this compound within this critical groove. researchgate.net The observation of slow exchange on the NMR timescale for some residues indicates a tight binding interaction. researchgate.net
Furthermore, NMR analysis has revealed allosteric changes in Bcl-xL upon this compound binding. Perturbations are observed not only at the direct binding interface but also at sites distal to the ligand, indicating that the binding event induces conformational changes throughout the protein. researchgate.net These studies have also helped to characterize the ligand-induced opening of a cryptic binding site in Bcl-xL, which is not apparent in the unbound state. researchgate.net This detailed understanding of the dynamic nature of the protein-ligand interaction is crucial for understanding the mechanism of action and for the rational design of next-generation inhibitors. nih.govnih.gov
Structural Biology Approaches for Bcl-xL and BH3 Domains
Structural biology, particularly X-ray crystallography, has provided high-resolution snapshots of the interaction between this compound and its target, Bcl-xL, complementing the dynamic information obtained from NMR. The crystal structure of this compound in complex with Bcl-xL was a landmark achievement, revealing the precise molecular interactions that underpin its inhibitory function. rcsb.orgnih.govunimelb.edu.aunii.ac.jp
The structure shows that this compound binds to the hydrophobic groove on the surface of Bcl-xL, the same groove that binds the BH3 domains of pro-apoptotic proteins like Bak and Bim. nih.govtaylorandfrancis.com This confirmed its mechanism as a true BH3 mimetic. The chloro-biphenyl moiety of this compound inserts deep into a hydrophobic pocket (the h2 pocket), while the thiophenyl group occupies another pocket (the h4 pocket). nih.gov The acylsulfonamide group forms hydrogen bonds with the backbone amide of Gly-138 in Bcl-xL. nih.gov
A key insight from the crystal structure is that the binding of this compound induces a conformational change in Bcl-xL, causing a widening of the hydrophobic groove. nih.gov This movement of the α3 and α4 helices is similar to the conformational changes observed when BH3 peptides bind to Bcl-xL. nih.gov This structural rearrangement is critical for displacing pro-apoptotic proteins that are sequestered by Bcl-xL, thereby initiating the apoptotic cascade.
The elucidation of the Bcl-xL/ABT-737 complex structure has had significant implications for understanding the selectivity of this compound. nih.gov this compound binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w, but not to Mcl-1 or A1. nih.govnih.gov Structural comparisons between these anti-apoptotic proteins have helped to explain this selectivity profile and have guided the development of next-generation inhibitors with altered selectivity, such as the Bcl-2-specific inhibitor venetoclax (B612062) (ABT-199). portlandpress.com The detailed structural knowledge of how BH3 domains and mimetics like this compound engage with the Bcl-2 family proteins remains a critical tool for ongoing drug discovery efforts in this area. frontiersin.org
Table 2: Crystallographic Data for Bcl-xL in Complex with this compound
| PDB ID | 2YXJ |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.20 Å |
| R-Value Work | 0.199 |
| R-Value Free | 0.249 |
| Organism | Homo sapiens |
| Expression System | Escherichia coli |
| Reference(s) | rcsb.orgunimelb.edu.aunii.ac.jp |
Biomarker Discovery and Validation in Preclinical Settings
Identification of Predictive Biomarkers for this compound Sensitivity (e.g., Bcl-2/Mcl-1 Ratio)
A crucial aspect of preclinical research on this compound has been the identification of biomarkers that can predict which tumors will respond to the drug. The expression levels of Bcl-2 family proteins have emerged as key determinants of sensitivity. Since this compound inhibits Bcl-2 and Bcl-xL but not Mcl-1, the relative levels of these proteins are critical. nih.gov
Numerous studies have demonstrated that high expression of Mcl-1 confers resistance to this compound. nih.gov This is because Mcl-1 can still sequester pro-apoptotic proteins even when Bcl-2 and Bcl-xL are inhibited by the drug. Consequently, the ratio of pro-survival proteins targeted by this compound (Bcl-2, Bcl-xL) to those not targeted (Mcl-1) is a strong predictor of response.
Specifically, a high Bcl-2/Mcl-1 ratio has been identified as a powerful predictive biomarker for sensitivity to this compound and its successors like venetoclax. nih.gov In multiple myeloma cell lines, a high Bcl-2/Mcl-1 mRNA ratio was the most significant predictor of sensitivity. nih.gov Sensitive cell lines had a median ratio of 6.06, while resistant lines had a median ratio of 1. nih.gov This principle has been observed across various cancer types. In mantle cell lymphoma, a Bcl-2high/Mcl-1low protein profile consistently characterized the subset of cells that were highly sensitive to this compound. aacrjournals.org Conversely, resistance in small cell lung cancer cell lines has been correlated with elevated Mcl-1 expression. nih.gov
Other factors also contribute to the predictive biomarker profile. The expression of the BH3-only protein Bim is important, as cells where Bim is sequestered by Bcl-2 are often "primed" for apoptosis and highly sensitive to this compound. nih.govnih.gov Additionally, the presence of the pro-apoptotic effector proteins Bax and Bak is a prerequisite for this compound-induced apoptosis. nih.govpeerj.com Therefore, a comprehensive biomarker strategy for predicting this compound sensitivity would likely involve assessing the expression landscape of multiple Bcl-2 family members.
Development of Pharmacodynamic Biomarkers of Cell Death (e.g., Circulating Cytokeratin 18, Cleaved Caspase-3)
Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its target and having the desired biological effect in a clinical or preclinical setting. For an apoptosis-inducing agent like this compound, the ideal PD biomarkers are measures of cell death. Research has focused on identifying and validating non-invasive or minimally invasive biomarkers that can be measured in circulation.
Cleaved caspase-3 is a central executioner caspase in the apoptotic pathway, and its presence in tumor tissue is a direct indicator of apoptosis. In preclinical models of SCLC, treatment with this compound led to a significant, time-dependent increase in cleaved caspase-3 levels within the tumor. nih.govnih.gov This increase correlated with tumor regression, confirming on-target drug activity. nih.govnih.gov For instance, levels of cleaved caspase-3 increased 3- to 4-fold in this compound-treated tumors between 6 and 24 hours post-treatment. nih.gov
A major advance has been the development of circulating biomarkers that reflect tumor cell apoptosis. Cytokeratin 18 (CK18) is an intermediate filament protein found in epithelial cells. During apoptosis, caspases cleave CK18, generating a specific neo-epitope. diapharma.com This caspase-cleaved CK18 (ccCK18) can be measured in the plasma using an ELISA (M30 assay), providing a systemic measure of apoptosis in epithelial tumors. nih.govresearchgate.net
Table 3: Key Pharmacodynamic Biomarkers for this compound
| Biomarker | Sample Type | Key Findings | Reference(s) |
| Cleaved Caspase-3 | Tumor Tissue | Increased 3-4 fold 6-24h after this compound treatment in SCLC xenografts, correlating with tumor regression. | nih.govnih.gov |
| Caspase-Cleaved Cytokeratin 18 (ccCK18) | Plasma | Showed a drug-specific, early increase (peaking at 6-24h) in plasma that correlated with tumor apoptosis. | nih.govnih.govresearchgate.net |
| Total Cytokeratin 18 (intact + cleaved) | Plasma | Levels correlated with tumor burden in SCLC xenograft models. | nih.gov |
Future Research Directions and Unexplored Avenues in Abt 737 Academic Research
Elucidation of Novel Molecular Targets and Pathways
While ABT-737 is primarily known for its high-affinity binding to Bcl-2, Bcl-xL, and Bcl-w, ongoing research continues to explore potential novel molecular targets and intricate signaling pathways influenced by this compound. The interplay between pro-apoptotic and anti-apoptotic Bcl-2 family members is complex, and this compound's impact extends beyond simply neutralizing its primary targets.
Studies have investigated how this compound interacts with or indirectly affects other proteins involved in apoptosis regulation and cellular survival. For instance, the expression of Mcl-1, an anti-apoptotic protein not effectively targeted by this compound, is a known mechanism of resistance. nih.govaacrjournals.orgtandfonline.comaacrjournals.orgbiologists.com Future research aims to fully elucidate the mechanisms by which Mcl-1 confers resistance and identify strategies to overcome this, potentially through combinations with agents that downregulate or neutralize Mcl-1. tandfonline.comijmcmed.orgaacrjournals.org
Furthermore, investigations into the impact of this compound on various signaling cascades, such as the JNK signaling pathway and its influence on Bim expression, highlight the potential for identifying new pathways through which this compound exerts its effects or through which resistance mechanisms emerge. researchgate.netplos.org Understanding these broader network effects is crucial for predicting response and designing more effective combination therapies.
Development and Refinement of Preclinical Models for Enhanced Translational Relevance
A critical area for future this compound research involves improving the translational relevance of preclinical models. While cell line studies have provided foundational insights into this compound's activity, the limitations of these models in fully recapitulating the complexity of human diseases, particularly solid tumors, are recognized. nih.gov
Primary xenograft models and patient-derived xenografts (PDXs) represent more advanced preclinical tools that can offer better predictability of clinical efficacy. nih.govnih.gov Research utilizing these models with this compound is ongoing to assess its activity and identify determinants of response and resistance in more physiologically relevant settings. For example, studies in SCLC primary xenografts have shown varied responses compared to cell line models, underscoring the importance of using diverse and representative preclinical systems. nih.gov
Future efforts will focus on developing and refining these models, potentially incorporating aspects of the tumor microenvironment and cellular heterogeneity to better understand how these factors influence this compound's effectiveness. This includes exploring the utility of organoids and other complex in vitro systems that more closely mimic tissue architecture and cellular interactions.
Exploration of this compound in Emerging Therapeutic Paradigms
This compound's mechanism of inducing apoptosis makes it a compelling agent for exploration within emerging therapeutic paradigms beyond traditional chemotherapy combinations.
One such area is its potential role as a senolytic agent. Recent research has identified this compound as a compound that can selectively induce apoptosis in senescent cells. wikipedia.orgresearchgate.net This opens up new avenues for investigating its application in age-related diseases and conditions where the accumulation of senescent cells contributes to pathology. Future studies could explore the specific mechanisms of senescent cell targeting by this compound and its potential therapeutic benefits in relevant preclinical models of aging and age-related disorders.
Another emerging paradigm involves combining this compound with therapies that modulate the tumor microenvironment or immune response. While this compound directly targets cancer cells, understanding how it interacts with the surrounding cellular ecosystem and the immune system is crucial for developing synergistic strategies. jci.org Research could investigate combinations with immunotherapies or agents that target components of the tumor microenvironment to enhance anti-tumor effects.
Furthermore, exploring combinations of this compound with other targeted therapies that address complementary survival pathways or resistance mechanisms, such as inhibitors of the mTOR pathway or MEK inhibitors, represents a promising direction. aacrjournals.orgaacrjournals.orgresearchgate.net
Deeper Understanding of Complex Interplay within Cellular Ecosystems and Microenvironments
The efficacy of this compound is not solely determined by the intrinsic properties of cancer cells but is also significantly influenced by the complex interplay within the broader cellular ecosystem and tumor microenvironment. Future research needs to delve deeper into these interactions.
This includes investigating how different cell types within the tumor microenvironment, such as stromal cells, immune cells, and endothelial cells, affect the response to this compound. Understanding the signaling molecules and cellular interactions that either promote resistance or enhance sensitivity within this complex environment is critical. jci.org
Studies could focus on how the tumor microenvironment's characteristics, such as hypoxia, nutrient availability, and the presence of specific growth factors, modulate the activity of this compound and the expression of anti-apoptotic proteins like Mcl-1. aacrjournals.orgnih.gov For example, this compound has shown increased effectiveness in hypoxic conditions in neuroblastoma cells, suggesting that the microenvironment can significantly impact its activity. aacrjournals.orgnih.gov
Investigating the dynamic changes in the cellular ecosystem in response to this compound treatment is also a crucial area. This could involve analyzing changes in immune cell infiltration, the activation of stromal cells, and alterations in the extracellular matrix, all of which can influence treatment outcomes. Advanced techniques like single-cell analysis can provide unprecedented insights into these complex interactions.
By comprehensively understanding the intricate interplay within cellular ecosystems and microenvironments, future research can pave the way for developing more effective this compound-based therapeutic strategies that overcome environmental barriers to apoptosis induction and harness the potential of the tumor microenvironment to enhance anti-tumor responses.
Q & A
Q. What is the molecular mechanism of ABT-737 in inducing apoptosis, and how can researchers validate its target engagement in vitro?
this compound functions as a BH3 mimetic, binding to anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w) and displacing pro-apoptotic proteins like Bim and Bax to trigger mitochondrial outer membrane permeabilization (MOMP) . To validate target engagement, researchers can perform co-immunoprecipitation (Co-IP) assays using antibodies against Bcl-2/Bcl-xL and analyze the disruption of their interactions with pro-apoptotic partners (e.g., Bim) after this compound treatment. Western blotting for cytochrome c release or caspase-3 cleavage further confirms apoptosis induction .
Q. Which experimental models are most suitable for evaluating this compound’s efficacy, and what are their limitations?
Cell line-derived xenografts (CDXs) and primary patient-derived xenografts (PDXs) are commonly used. For example, CDXs of small-cell lung cancer (SCLC) show significant tumor regression with this compound, whereas PDXs may exhibit resistance due to lower Bcl-2 expression or elevated Mcl-1 levels . Limitations include discrepancies in drug response between cell lines and primary tumors, emphasizing the need for complementary models like 3D spheroids or organoids .
Q. What assays are recommended to assess this compound’s synergistic effects with chemotherapeutics?
- Combination index (CI) analysis : Use Chou-Talalay methods to quantify synergism with carboplatin or cisplatin.
- Flow cytometry : Measure apoptosis via Annexin V/PI staining in cells co-treated with this compound and DNA-damaging agents.
- Western blotting : Track downregulation of anti-apoptotic proteins (e.g., Mcl-1) and activation of pro-apoptotic markers (e.g., cleaved PARP) .
Advanced Research Questions
Q. How can researchers address this compound resistance mediated by Mcl-1 overexpression, and what experimental strategies are effective?
Resistance often arises from Mcl-1 upregulation, which compensates for Bcl-2/Bcl-xL inhibition. Strategies include:
- Co-targeting Mcl-1 : Use siRNA knockdown or pharmacological inhibitors (e.g., S63845) alongside this compound.
- Combination therapies : Pair this compound with agents that reduce Mcl-1 stability (e.g., CDK inhibitors like roscovitine) .
- Transcriptomic profiling : Identify resistance-associated genes (e.g., NOXA, BIM) via RNA sequencing in resistant cell lines .
Q. What mathematical modeling approaches can optimize this compound dosing schedules in combination therapies?
Systems biology models calibrated with time-course data (e.g., caspase activation, Bcl-xL expression) can predict optimal drug sequences. For example, modeling reveals that carboplatin pretreatment sensitizes ovarian cancer cells to this compound by increasing DNA damage-dependent Bcl-xL addiction. Simulations suggest co-administration followed by this compound maintenance maximizes synergism .
Q. How do tumor microenvironment factors (e.g., hypoxia) influence this compound efficacy, and how can this be modeled experimentally?
Hypoxia upregulates Bcl-2 family proteins and reduces this compound sensitivity. Researchers can:
- Use hypoxia chambers or chemical inducers (e.g., CoCl₂) to mimic low-oxygen conditions.
- Assess this compound efficacy in p53-mutant neuroblastoma models, where hypoxia-induced resistance is prevalent .
- Combine this compound with hypoxia-activated prodrugs (e.g., tirapazamine) to enhance cytotoxicity .
Q. What biomarkers predict this compound responsiveness, and how can they be validated in preclinical studies?
Predictive biomarkers include:
- Bcl-2/Bcl-xL expression : High ratios of Bcl-2/Bim or Bcl-xL/Bax correlate with sensitivity.
- Mcl-1 dynamics : Resistance is linked to stable Mcl-1 expression post-treatment. Validation involves:
- Immunohistochemistry (IHC) : Quantify protein levels in xenograft tissues.
- CRISPR screens : Identify genetic modifiers of this compound sensitivity (e.g., MCL1 knockout restores efficacy) .
Methodological Considerations
Q. How should researchers design experiments to evaluate this compound’s impact on non-malignant cells?
- Primary cell controls : Test this compound on normal CD34⁺ hematopoietic cells, which show minimal apoptosis due to low Bcl-2 dependency .
- Toxicity assays : Monitor organ-specific toxicity (e.g., thrombocytopenia from Bcl-xL inhibition) in murine models using complete blood counts (CBCs) and histopathology .
Q. What are best practices for formulating this compound in preclinical studies to improve bioavailability?
- Nanoparticle encapsulation : Use PLGA-based nanoparticles to enhance solubility and tumor targeting (e.g., IRAK/ABT-NP prepared via emulsion-solvent evaporation) .
- Pharmacokinetic (PK) profiling : Measure plasma half-life and tissue distribution using LC-MS/MS, noting this compound’s poor oral bioavailability (~<10%) compared to ABT-263 (20–50%) .
Data Interpretation & Contradictions
Q. How should researchers reconcile discrepancies in this compound efficacy between cell line models and primary tumors?
Discrepancies often stem from:
- Heterogeneous Bcl-2 expression : Primary tumors may have subclones with low Bcl-2/high Mcl-1.
- Stromal interactions : Primary xenografts retain tumor microenvironment signals that promote survival.
Solutions include using PDX models with annotated Bcl-2/Mcl-1 status and combining this compound with microenvironment-modulating agents (e.g., TGF-β inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
